1-(Phenylsulfonyl)piperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14850. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYWBMTXKFQBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198344 | |
| Record name | Piperidine, 1-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5033-23-8 | |
| Record name | 1-(Phenylsulfonyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5033-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-(phenylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005033238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC14850 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperidine, 1-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure of 1-(benzenesulfonyl)piperidine
An In-depth Technical Guide to the Synthesis, Structure, and Applications of 1-(Benzenesulfonyl)piperidine
Abstract
This technical guide provides a comprehensive examination of 1-(benzenesulfonyl)piperidine, a key sulfonamide compound. We delve into its molecular architecture through detailed spectroscopic and crystallographic analysis, offering a foundational understanding of its structure-property relationships. The guide presents a validated, step-by-step synthesis protocol, explaining the rationale behind each procedural choice to ensure reproducibility and safety. Furthermore, we explore the compound's reactivity and its established applications in medicinal chemistry and organic synthesis, providing researchers, scientists, and drug development professionals with a definitive resource on this important chemical entity.
The Molecular Architecture of 1-(Benzenesulfonyl)piperidine
Understanding the precise three-dimensional structure and electronic properties of a molecule is paramount to predicting its reactivity and biological activity. This section deconstructs 1-(benzenesulfonyl)piperidine using standard and advanced analytical techniques.
The core structure consists of a piperidine ring, a six-membered saturated heterocycle, connected via its nitrogen atom to the sulfur atom of a benzenesulfonyl group.[1] This linkage forms a sulfonamide, a functional group of immense importance in medicinal chemistry.
Caption: Correlation of molecular fragments to spectroscopic signals.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework. [2] * ¹H NMR : The spectrum will show distinct regions. The aromatic protons of the benzenesulfonyl group typically appear as a complex multiplet in the downfield region (~7.5-7.9 ppm). The protons on the piperidine ring adjacent to the nitrogen (α-protons) are deshielded by the electronegative nitrogen and sulfonyl group, appearing around 3.0 ppm. The remaining piperidine protons (β and γ) will be found further upfield, typically in the 1.5-1.7 ppm range.
-
¹³C NMR : The aromatic carbons will resonate between ~127-138 ppm. The α-carbons of the piperidine ring are expected around 48 ppm, with the β and γ carbons appearing at approximately 25 and 23 ppm, respectively.
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies. [3]For 1-(benzenesulfonyl)piperidine, the most diagnostic peaks are the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, typically found near 1350 cm⁻¹ and 1160 cm⁻¹, respectively. [4]Aromatic C-H stretching will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring will appear just below 3000 cm⁻¹.
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. [5]The electron ionization (EI) mass spectrum will show a molecular ion peak [M]+• at an m/z corresponding to its molecular weight (225.31). [6]Common fragmentation patterns may include the loss of the piperidine moiety or cleavage of the phenyl group from the sulfonyl moiety.
Single-Crystal X-ray Diffraction
While spectroscopic methods provide evidence of connectivity, single-crystal X-ray diffraction offers an unambiguous determination of the molecule's three-dimensional structure in the solid state, including precise bond lengths and angles. [7][8]Although a specific public crystal structure for the parent compound is not readily available, analysis of related N-arylsulfonamides reveals key structural features. [9]The geometry around the sulfur atom is tetrahedral, and the S-N bond length is a critical parameter influencing the chemical properties of the sulfonamide linkage. The piperidine ring typically adopts a stable chair conformation. [10]
Synthesis of 1-(Benzenesulfonyl)piperidine
The synthesis of sulfonamides is a cornerstone reaction in organic and medicinal chemistry. [11]The most direct and widely adopted method for preparing 1-(benzenesulfonyl)piperidine is the nucleophilic substitution reaction between benzenesulfonyl chloride and piperidine. [6]
Causality in Experimental Design
The chosen protocol is not merely a recipe but a system designed for high yield, purity, and safety.
-
Choice of Reactants : Benzenesulfonyl chloride is an excellent electrophile due to the two electron-withdrawing oxygen atoms and the chlorine leaving group attached to the sulfur atom. [4]Piperidine is a strong secondary amine nucleophile. [1]* Role of the Base : The reaction generates one equivalent of hydrochloric acid (HCl). A base (e.g., pyridine, triethylamine, or even excess piperidine) is required to neutralize this acid. Failure to do so would protonate the piperidine reactant, converting it into its non-nucleophilic ammonium salt and halting the reaction.
-
Solvent Selection : Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred as they readily dissolve the reactants without interfering with the reaction.
-
Temperature Control : The reaction is highly exothermic. Initial addition of the sulfonyl chloride is typically performed at low temperatures (e.g., 0 °C) to control the reaction rate, prevent side reactions, and ensure safety.
Validated Laboratory Protocol
This protocol describes a reliable method for the synthesis and purification of 1-(benzenesulfonyl)piperidine.
Caption: Step-by-step workflow for the synthesis of 1-(benzenesulfonyl)piperidine.
Step-by-Step Methodology:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 equivalent) and a suitable base such as pyridine or triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling : Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0 °C.
-
Addition of Electrophile : Dissolve benzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. [12]5. Workup : Transfer the reaction mixture to a separatory funnel. Wash sequentially with water, a mild acidic solution (e.g., 1M HCl) to remove excess amine and base, and finally with brine.
-
Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure 1-(benzenesulfonyl)piperidine as a white solid.
Reactivity and Applications
The structural features of 1-(benzenesulfonyl)piperidine dictate its chemical behavior and utility in various scientific fields. The sulfonamide group is generally stable, making it a robust scaffold in drug design.
Medicinal Chemistry
The piperidine moiety is a common structural element in many pharmaceuticals. [13]When combined with the benzenesulfonyl group, it forms a class of compounds with significant biological potential.
-
Antibacterial Agents : Sulfonylpiperidines have been identified as novel inhibitors of thymidylate kinase (TMK), an enzyme essential for DNA synthesis in Gram-positive bacteria. [14]This makes the 1-(benzenesulfonyl)piperidine scaffold a promising starting point for the development of new antibiotics.
-
Enzyme Inhibition : The sulfonamide moiety can act as a transition-state mimic or bind to key residues in enzyme active sites. [15]This has led to the development of sulfonamide-based inhibitors for a wide range of enzymes.
Organic Synthesis
Beyond its biological activity, the benzenesulfonyl group serves important functions in synthetic chemistry.
-
Nitrogen Protecting Group : The benzenesulfonyl group can be used to protect the nitrogen atom of piperidine. It is stable to a wide range of reaction conditions but can be removed under specific reductive conditions if needed.
-
Precursor for Further Functionalization : The aromatic ring of the benzenesulfonyl group can be subjected to electrophilic aromatic substitution reactions, allowing for the introduction of other functional groups to modulate the molecule's properties.
Conclusion
1-(Benzenesulfonyl)piperidine is more than a simple chemical compound; it is a convergence of two of the most important moieties in modern chemistry—the piperidine ring and the sulfonamide group. Its structure is well-defined by a suite of spectroscopic techniques, and its synthesis is robust and scalable. The inherent stability and biological relevance of its core structure ensure that 1-(benzenesulfonyl)piperidine and its derivatives will continue to be valuable tools for researchers in medicinal chemistry, drug discovery, and synthetic methodology. This guide provides the foundational knowledge necessary for the confident and effective use of this versatile molecule.
References
- Crasto, C. (n.d.). IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE. National Institutes of Health.
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MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]
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ACS Publications. (2021). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ACS Omega. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzylpiperidine. National Institutes of Health. Retrieved from [Link]
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ChemSrc. (n.d.). 1-(benzenesulfonyl)piperidine. Retrieved from [Link]
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ACS Publications. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Retrieved from [Link]
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PubMed. (n.d.). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). National Institutes of Health. Retrieved from [Link]
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ResearchGate. (2012). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. Retrieved from [Link]
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PubMed. (2013). N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1: strategies to eliminate reactive metabolites. National Institutes of Health. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Piperidine. NIST WebBook. Retrieved from [Link]
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Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]
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ResearchGate. (n.d.). The molecular structure of 1 as solved by X-ray crystallography. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Retrieved from [Link]
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Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Retrieved from [Link]
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An In-Depth Technical Guide to the Basic Synthesis of 1-(Phenylsulfonyl)piperidine from Piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1-(Phenylsulfonyl)piperidine, a foundational reaction in medicinal chemistry and organic synthesis. As a senior application scientist, this document moves beyond a simple recitation of steps to offer a deeper understanding of the reaction mechanism, the rationale behind procedural choices, and the critical aspects of product purification and characterization.
Introduction: The Significance of Sulfonamides
Sulfonamides are a cornerstone of modern medicinal chemistry, renowned for their diverse pharmacological activities. The synthesis of this compound from piperidine and benzenesulfonyl chloride is a classic example of N-sulfonylation, a fundamental transformation for creating these valuable compounds. This reaction, often performed under Schotten-Baumann conditions, provides a robust and reliable method for constructing the sulfonamide linkage.[1][2] Understanding the nuances of this synthesis is crucial for researchers involved in the design and development of novel therapeutic agents.
Reaction Mechanism and Rationale
The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride.[3] This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a chloride ion, leads to the formation of the stable sulfonamide product.
A base, such as pyridine or an aqueous solution of sodium hydroxide, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[3] This prevents the protonation of the piperidine starting material, which would render it non-nucleophilic and halt the reaction. The choice of base and solvent system can significantly impact the reaction's efficiency and ease of workup.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, field-proven protocol for the synthesis of this compound. The procedure is designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Piperidine | C₅H₁₁N | 85.15 | 1.0 g | 11.7 mmol | Corrosive, flammable liquid. Handle with care. |
| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 | 2.07 g | 11.7 mmol | Corrosive, lachrymator. Work in a fume hood. |
| Pyridine | C₅H₅N | 79.10 | 10 mL | - | Anhydrous, as a base and solvent. |
| Dichloromethane | CH₂Cl₂ | 84.93 | 50 mL | - | For extraction. |
| 1M Hydrochloric Acid | HCl | 36.46 | As needed | - | For washing. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | For washing. |
| Brine | NaCl (aq) | - | As needed | - | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | For drying. |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | For recrystallization. |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve piperidine (1.0 g, 11.7 mmol) in anhydrous pyridine (10 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride (2.07 g, 11.7 mmol) dropwise from the dropping funnel to the stirred piperidine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing 50 mL of dichloromethane.
-
Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).[4]
-
Dry the organic layer over anhydrous magnesium sulfate.[4]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
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An In-depth Technical Guide to the Spectral Interpretation of 1-(Phenylsulfonyl)piperidine
This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 1-(Phenylsulfonyl)piperidine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary to offer insights into the causal relationships between molecular structure and spectral output. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T), ensuring that the methodologies described are both scientifically robust and practically applicable.
The Molecular Blueprint: Structure and Symmetry
Before delving into the spectral data, a foundational understanding of the molecular structure of this compound is essential. The molecule consists of a phenyl group and a piperidine ring linked by a sulfonamide functional group. This arrangement dictates the chemical environment of each atom and, consequently, its spectral signature.
The phenylsulfonyl group acts as a strong electron-withdrawing group, significantly influencing the electron density of the adjacent piperidine ring. The nitrogen atom of the piperidine is directly attached to the electron-deficient sulfur atom, which in turn is bonded to two oxygen atoms and the phenyl ring. This inductive effect is a key determinant of the chemical shifts observed in the NMR spectra.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: Probing the Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.
Predicted vs. Observed ¹H NMR Spectrum
Based on the structure, we can predict distinct signals for the aromatic protons of the phenyl ring and the aliphatic protons of the piperidine ring. The symmetry of the piperidine ring (assuming rapid chair-chair interconversion at room temperature) simplifies the spectrum, rendering the two protons on C4 chemically equivalent, the four protons on C3 and C5 equivalent, and the four protons on C2 and C6 equivalent.
The experimental data confirms these predictions. The spectrum is typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[1]
Data Summary and Interpretation
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| H-2', H-6' (ortho) | ~7.84 | Doublet of Doublets (dd) | 2H | J = 7.0, 1.5 |
| H-4' (para) | ~7.58 | Multiplet (m) | 1H | J = 5.0, 3.6 |
| H-3', H-5' (meta) | ~7.53 | Multiplet (m) | 2H | - |
| H-2, H-6 (α-CH₂) | ~3.25 | Triplet (t) | 4H | J = 6.8 |
| H-3, H-5 (β-CH₂) | ~1.74 | Multiplet (m) | 4H | - |
| H-4 (γ-CH₂) | ~1.58 | Multiplet (m) | 2H | - |
| Data sourced from literature reports in CDCl₃.[2] |
Interpretation:
-
Aromatic Protons (δ 7.50 - 7.84 ppm): The protons on the phenyl ring appear in the downfield region, a characteristic feature of aromatic protons.[1] The ortho-protons (H-2', H-6') are the most deshielded due to the anisotropic effect of the C-S bond and the electron-withdrawing nature of the sulfonyl group. Their signal appears as a doublet of doublets. The meta (H-3', H-5') and para (H-4') protons appear slightly more upfield and overlap, presenting as multiplets.[2]
-
α-Methylene Protons (H-2, H-6 at δ ~3.25 ppm): These protons are adjacent to the nitrogen atom. The strong deshielding effect of the directly attached phenylsulfonyl group causes their signal to shift significantly downfield compared to unsubstituted piperidine.[3] The signal is a triplet because these four protons are coupled to the four adjacent β-protons (n+1 rule, where n=2 effective neighbors for each proton, leading to a 2+1=3 line pattern, simplified).[4]
-
β- and γ-Methylene Protons (H-3, H-5, H-4 at δ ~1.58 - 1.74 ppm): These protons are further from the electron-withdrawing sulfonyl group and thus appear more upfield, in the typical aliphatic region.[1] The signals for the β- and γ-protons are complex multiplets due to overlapping signals and multiple coupling interactions. The decreasing inductive effect of the sulfonyl group with distance is evident in the upfield shift from the α- to the β- and γ-protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum, resulting in a single line for each unique carbon environment.
Data Summary and Interpretation
| Signal Assignment | Chemical Shift (δ) ppm |
| C-1' (ipso-C) | ~137.01 |
| C-4' (para-C) | ~132.55 |
| C-2', C-6' (ortho-C) | ~129.00 |
| C-3', C-5' (meta-C) | ~127.50 |
| C-2, C-6 (α-C) | ~47.93 |
| C-3, C-5 (β-C) | ~25.24 |
| C-4 (γ-C) | ~23.50 |
| Data sourced from literature reports in CDCl₃.[2] |
Interpretation:
-
Aromatic Carbons (δ 127 - 138 ppm): The six carbons of the phenyl ring give rise to four distinct signals due to symmetry. The ipso-carbon (C-1'), directly attached to the sulfur atom, is the most downfield. The chemical shifts of the ortho, meta, and para carbons are influenced by the electronic effects of the sulfonyl substituent.[2]
-
Piperidine Ring Carbons (δ 23 - 48 ppm): The piperidine carbons appear in the upfield aliphatic region.
-
α-Carbons (C-2, C-6 at δ ~47.93 ppm): These carbons, being directly bonded to the nitrogen, are the most deshielded of the piperidine ring carbons. Their chemical shift reflects the strong electron-withdrawing effect of the sulfonyl group transmitted through the nitrogen atom.
-
β-Carbons (C-3, C-5 at δ ~25.24 ppm): These carbons are further from the nitrogen and experience a lesser deshielding effect.
-
γ-Carbon (C-4 at δ ~23.50 ppm): This carbon is the most shielded (most upfield) of the piperidine carbons, as it is the furthest from the electronegative sulfonyl group.[2]
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Data Summary and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 3000 | C-H stretch | Aromatic (Phenyl) |
| ~2950 - 2850 | C-H stretch | Aliphatic (Piperidine) |
| ~1345 - 1315 | Asymmetric SO₂ stretch | Sulfonyl (SO₂) |
| ~1185 - 1145 | Symmetric SO₂ stretch | Sulfonyl (SO₂) |
| ~925 - 895 | S-N stretch | Sulfonamide (S-N) |
Vibrational frequency ranges are based on typical values for sulfonamides.[5][6]
Interpretation:
The IR spectrum of this compound is dominated by the strong absorptions of the sulfonyl group.
-
SO₂ Stretching Vibrations: The most characteristic signals in the spectrum are the strong, sharp bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found around 1320 cm⁻¹ and 1155 cm⁻¹, respectively.[5] The presence of these two intense bands is a definitive indicator of the sulfonyl group.
-
C-H Stretching Vibrations: The spectrum will show C-H stretching vibrations for both the aromatic phenyl ring (above 3000 cm⁻¹) and the aliphatic piperidine ring (below 3000 cm⁻¹).[7]
-
S-N Stretching Vibration: A band in the 914-895 cm⁻¹ region can be attributed to the stretching of the sulfur-nitrogen bond of the sulfonamide linkage.[5]
Experimental Protocols and Workflow
To ensure the trustworthiness and reproducibility of spectral data, a standardized experimental workflow is crucial. This protocol serves as a self-validating system for the characterization of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
NMR: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., 0.03% TMS) in a clean, dry NMR tube.
-
IR (ATR): Place a small, pure sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Ensure good contact between the sample and the crystal.
-
-
Instrument Setup and Data Acquisition:
-
NMR:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower sensitivity of the ¹³C nucleus.
-
-
IR:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
-
Data Processing and Analysis:
-
NMR:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra to obtain pure absorption line shapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Analyze the multiplicities and coupling constants to elucidate spin-spin coupling networks.
-
Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
-
-
IR:
-
Identify and label the wavenumbers of the major absorption bands.
-
Correlate these absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.
-
-
Sources
- 1. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
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- 6. znaturforsch.com [znaturforsch.com]
- 7. researchgate.net [researchgate.net]
The Chiral Architect: A Technical Guide to the Discovery and Evolution of Sulfinamide Reagents in Asymmetric Synthesis
Abstract
The quest for stereochemical control is a central theme in modern organic chemistry, particularly within pharmaceutical and materials science. Chiral amines, ubiquitous structural motifs in biologically active molecules, have historically presented a significant synthetic challenge. This guide provides a comprehensive technical overview of the historical discovery and development of sulfinamide reagents, a class of chiral auxiliaries that revolutionized the asymmetric synthesis of amines. We will trace the evolution from early concepts to the establishment of tert-butanesulfinamide (Ellman's auxiliary) as a cornerstone of the field. This document will delve into the mechanistic underpinnings of their remarkable stereodirecting power, provide field-proven experimental protocols, and present comparative data to offer researchers, scientists, and drug development professionals a thorough understanding of this indispensable synthetic tool.
Genesis: Early Explorations into Sulfinyl-Nitrogen Chemistry
The story of sulfinamide reagents is one of slow initial discovery followed by a dramatic surge in application. While the first synthesis of a sulfinamide by the reaction of organomagnesium reagents with N-sulfinylamines was reported by Gilman and Morris in the 1920s, the field lay largely dormant for decades. The true potential of the chiral sulfinyl group as a controller of stereochemistry in amine synthesis began to emerge in the latter half of the 20th century.
A pivotal figure in this early era was Franklin A. Davis. His group pioneered the use of chiral N-sulfinylimines, primarily the p-toluenesulfinyl imines, for the asymmetric synthesis of complex nitrogen-containing compounds like aziridines and amino acids.[1][2] The Davis methodology established several critical principles: the sulfinyl group could activate an imine for nucleophilic attack, and its inherent chirality, being configurationally stable at the sulfur atom, could effectively direct the approach of a nucleophile to one of the two diastereotopic faces of the imine.[3]
However, the early p-toluenesulfinyl reagents had limitations. The direct condensation of p-toluenesulfinamide with many aldehydes and ketones to form the requisite sulfinylimine was often difficult, requiring activated substrates.[3] Furthermore, the aromatic nature of the p-tolyl group rendered the sulfur atom susceptible to undesired nucleophilic attack, competing with addition to the imine carbon.[3] These challenges set the stage for the next major innovation that would unlock the full potential of the methodology.
The Ellman Breakthrough: tert-Butanesulfinamide as a "Universal" Chiral Ammonia Equivalent
In 1997, the landscape of chiral amine synthesis was fundamentally altered by the introduction of enantiopure 2-methyl-2-propanesulfinamide (tert-butanesulfinamide, often called "Ellman's auxiliary") by the research group of Jonathan A. Ellman.[4] This reagent was meticulously designed to overcome the drawbacks of its aromatic predecessors.
The rationale for its design was based on two key hypotheses:
-
Enhanced Nucleophilicity : The electron-donating nature of the tert-butyl group was predicted to increase the nucleophilicity of the sulfinamide nitrogen, facilitating direct condensation with a much broader range of aldehydes and ketones.[3]
-
Increased Steric Shielding : The bulky tert-butyl group would sterically hinder the sulfur atom, minimizing competitive nucleophilic attack and directing reactivity towards the desired imine carbon.[3]
These predictions proved remarkably accurate. tert-Butanesulfinamide condenses readily with a vast array of carbonyl compounds under mild conditions, and the resulting N-tert-butanesulfinyl imines undergo nucleophilic additions with exceptionally high diastereoselectivity.[5] The subsequent simple acid-catalyzed hydrolysis to remove the auxiliary provides the desired chiral amine in high enantiomeric purity. This robust, reliable, and broadly applicable three-step sequence cemented tert-butanesulfinamide's status as a premier chiral ammonia equivalent in modern organic synthesis.[6][7]
Comparative Efficacy: p-Toluenesulfinamide vs. tert-Butanesulfinamide
The superiority of Ellman's auxiliary is not merely anecdotal. It has been demonstrated consistently across a wide range of applications.
| Feature | p-Toluenesulfinamide (Davis) | tert-Butanesulfinamide (Ellman) | Rationale for Difference |
| Imine Formation | Often requires activated aldehydes; difficult with ketones. | Broad scope with aldehydes and ketones via direct condensation. | The electron-donating t-Bu group increases the N-atom's nucleophilicity.[3] |
| Diastereoselectivity | Good to excellent. | Generally excellent, often higher than the p-tolyl analog.[3][4] | The greater steric bulk of the t-Bu group provides more effective facial shielding. |
| Side Reactions | Susceptible to nucleophilic attack at the sulfur atom. | Attack at sulfur is significantly minimized.[3] | Steric hindrance and lower electronegativity of the t-Bu group protect the sulfur atom.[3] |
| Cleavage | Mild acid cleavage. | Mild acid cleavage (e.g., HCl in an etheral solvent).[6] | Similar mechanism and ease of removal. |
The Mechanistic Heart of Stereocontrol
The remarkable efficacy of tert-butanesulfinyl imines stems from a well-defined, chelation-controlled transition state. When a Grignard or organolithium reagent is used as the nucleophile, the reaction proceeds through a rigid, six-membered chair-like transition state.[8]
In this model, the metal cation (e.g., Mg²⁺, Li⁺) is chelated by both the sulfinyl oxygen and the imine nitrogen. This coordination locks the conformation of the sulfinylimine. The bulky tert-butyl group occupies a pseudo-equatorial position to minimize steric strain, thereby effectively blocking one face of the imine. Consequently, the nucleophile (R') is delivered to the less hindered face of the imine C=N double bond, leading to the observed high diastereoselectivity.[8][9]
Figure 1: Chelation-controlled transition state for nucleophilic addition.
The choice of solvent and reagent can influence this model. In highly coordinating solvents like THF, competition for metal chelation can slightly decrease diastereoselectivity compared to non-coordinating solvents like toluene or dichloromethane.[8][10] Furthermore, for very bulky reducing agents, such as L-selectride, an alternative "open" non-chelated transition state is proposed to explain the observed reversal in stereoselectivity.[8]
Core Experimental Workflows: A Self-Validating System
The protocols described herein represent a robust and validated workflow for the asymmetric synthesis of a primary chiral amine. Each step is designed for high yield and selectivity, ensuring the fidelity of the chiral information transfer.
Workflow Overview
Sources
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- 2. Asymmetric synthesis of amino acids using sulfinimines (thiooxime S-oxides) - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 4. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
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- 6. Asymmetric synthesis of amines using tert-butanesulfinamide | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
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- 9. Organic Syntheses Procedure [orgsyn.org]
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An In-Depth Technical Guide to the Safe Handling of 1-(Phenylsulfonyl)piperidine
Introduction: Navigating the Synthesis and Application of a Versatile Scaffold
1-(Phenylsulfonyl)piperidine, a sulfonamide derivative of the ubiquitous piperidine ring, represents a significant scaffold in contemporary medicinal chemistry and organic synthesis. The piperidine moiety is a fundamental structural unit found in over twenty classes of pharmaceuticals and a vast array of natural alkaloids, highlighting its importance in the design of therapeutic agents.[1][2] Derivatives of this compound have been investigated for their potential as antibacterial agents by inhibiting thymidylate kinase (TMK), an essential enzyme for bacterial DNA synthesis.[3] Furthermore, novel phenyl sulfonyl piperidine compounds have been identified that can induce apoptosis in colon cancer cells, opening new avenues for cancer therapy.[4] The synthesis of related structures has also been explored for the development of cholinesterase and lipoxygenase inhibitors.[5]
Given its role as a key intermediate and its potential biological activities, a thorough understanding of the safe handling, synthesis, and potential hazards of this compound is paramount for researchers, scientists, and drug development professionals. The absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this compound necessitates a proactive and informed approach to its risk assessment. This guide provides a detailed examination of the safety and handling considerations for this compound, with a focus on its synthesis from piperidine and benzenesulfonyl chloride. By understanding the well-documented hazards of its precursors, we can establish a robust framework for its safe utilization in the laboratory.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a compound is the foundation of its safe handling. Below is a summary of the available data for this compound.
| Property | Value | Source(s) |
| CAS Number | 5033-23-8 | [6] |
| Molecular Formula | C₁₁H₁₅NO₂S | [6] |
| Molecular Weight | 225.31 g/mol | [6] |
| Boiling Point | 356.5 °C at 760 mmHg | [7] |
| Flash Point | 169.4 °C | [7] |
| Density | 1.219 g/cm³ | [7] |
Hazard Identification and Risk Assessment: A Precursor-Based Approach
Due to the limited availability of specific toxicological data for this compound, a comprehensive risk assessment must be derived from the known hazards of its synthetic precursors: piperidine and benzenesulfonyl chloride.
Inherent Hazards of Piperidine (CAS: 110-89-4)
Piperidine is a highly flammable, corrosive, and toxic liquid.[8] Its primary hazards include:
-
Flammability: It is a highly flammable liquid and vapor (H225).[8]
-
Toxicity: It is harmful if swallowed (H302), and toxic in contact with skin or if inhaled (H311, H331).[8]
-
Corrosivity: It causes severe skin burns and eye damage (H314).[8]
Inherent Hazards of Benzenesulfonyl Chloride (CAS: 98-09-9)
Benzenesulfonyl chloride is a corrosive solid that reacts violently with water. Its primary hazards include:
-
Corrosivity: It causes severe skin burns and eye damage.
-
Reactivity: It reacts with water, alcohols, and amines, often vigorously.
Anticipated Hazards of this compound
Based on its structure as a sulfonamide and a piperidine derivative, the following hazards should be anticipated for this compound:
-
Skin and Eye Irritation: While the highly corrosive nature of piperidine is reduced upon formation of the sulfonamide, the final product should still be considered a potential skin and eye irritant.
-
Oral Toxicity: The piperidine moiety suggests a potential for oral toxicity.
-
Thermal Decomposition: The thermal decomposition of sulfonamides can release toxic gases, including oxides of nitrogen and sulfur.[9]
Experimental Protocol: Safe Synthesis of this compound
The following protocol outlines the synthesis of this compound, with an emphasis on the critical safety measures required at each step. This protocol is designed to be a self-validating system, where the procedural steps inherently mitigate the identified risks.
Causality Behind Experimental Choices: The choice of a well-ventilated fume hood is dictated by the high volatility and toxicity of piperidine. The dropwise addition of benzenesulfonyl chloride is crucial to control the exothermic reaction and prevent uncontrolled temperature increases. The use of a non-reactive solvent and an appropriate base is essential for a safe and efficient reaction.
Materials and Equipment:
-
Piperidine
-
Benzenesulfonyl chloride
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Triethylamine (or other suitable non-nucleophilic base)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for workup and purification
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), safety goggles, face shield, and a lab coat.
Step-by-Step Methodology:
-
Preparation: Set up the reaction apparatus in a certified chemical fume hood. Ensure that an emergency shower and eyewash station are readily accessible.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperidine and anhydrous dichloromethane. Cool the mixture in an ice bath to 0°C.
-
Addition of Base: Slowly add triethylamine to the cooled solution.
-
Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride in anhydrous dichloromethane and add it to the dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local regulations.
Visualization of the Safe Synthesis Workflow
The following diagram illustrates the critical steps and safety considerations in the synthesis of this compound.
Caption: Workflow for the safe synthesis of this compound.
Hazard Relationship Diagram
This diagram illustrates the logical flow of hazards from the starting materials to the final product.
Caption: Relationship of hazards from precursors to the final product.
Emergency Procedures
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
Handling and Storage
-
Handling: Wear appropriate personal protective equipment. Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
This compound is a valuable compound with significant potential in drug discovery and development. While specific safety data for this compound is limited, a thorough understanding of the hazards associated with its synthetic precursors provides a solid foundation for its safe handling. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment, and following the detailed protocols outlined in this guide, researchers can confidently and safely work with this important chemical intermediate. The continuous pursuit of knowledge regarding the specific toxicological profile of this compound is encouraged as its applications continue to expand.
References
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Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. (2014). PubMed. [Link]
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Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). (n.d.). PubMed. [Link]
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PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. [Link]
-
Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. (2024, January 12). ChemRxiv. [Link]
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Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. (n.d.). Asian Journal of Chemistry. [Link]
-
Piperine: A Remarkable Marker with Intense Biological Activity. (2017, November 16). ResearchGate. [Link]
-
N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1: strategies to eliminate reactive metabolites. (2013, April 15). PubMed. [Link]
-
1-(PHENYLSULFINYL)PIPERIDINE 97 Three Chongqing Chemdad Co. (n.d.). chemdad.com. [Link]
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PSP205, a Novel Phenyl Sulfonyl Piperidine, Induces Apoptotic Cell Death in Colon Cancer by Modulating Coat Protein Complex-Mediated Vesicle Trafficking. (2025, January 9). PubMed. [Link]
-
The influence of chemical structure of sulfonamides on the course of their thermal decomposition. (n.d.). AKJournals. [Link]
-
Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. (n.d.). NIH. [Link]
-
1-(benzenesulfonyl)piperidine | CAS#:5033-23-8. (2025, August 25). Chemsrc. [Link]
-
A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. (2024, September 20). MDPI. [Link]
-
Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. (2022, September 22). MDPI. [Link]
-
1-Phenylpiperidine. (n.d.). PubChem. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). IJNRD. [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). Frontiers. [Link]
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Piperidines database - synthesis, physical properties - page 3. (n.d.). ChemSynthesis. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]
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Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. (2013, January 15). PubMed. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). PubMed. [Link]
-
1-(Phenylsulfonyl)pyrrolidine. (n.d.). PubChem. [Link]
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Methodological & Application
The Strategic Role of 1-(Phenylsulfonyl)piperidine in Contemporary Medicinal Chemistry
In the landscape of modern drug discovery, the piperidine moiety stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents.[1][2] Its conformational flexibility and synthetic tractability have made it a cornerstone for the development of drugs targeting a wide array of diseases.[1][2][3] The introduction of a phenylsulfonyl group at the 1-position of the piperidine ring yields 1-(phenylsulfonyl)piperidine, a versatile synthetic intermediate and a scaffold with significant potential for generating novel bioactive molecules. This guide provides an in-depth exploration of this compound, its synthesis, and its applications in medicinal chemistry, offering detailed protocols and insights for researchers in the field.
Introduction to the this compound Scaffold
The this compound scaffold combines the desirable features of the piperidine ring with the robust, electron-withdrawing nature of the phenylsulfonyl group. This combination imparts specific physicochemical properties to the molecule, influencing its reactivity, and potential as a pharmacophore. The sulfonamide linkage is a key structural motif in a multitude of approved drugs, valued for its ability to act as a hydrogen bond acceptor and its metabolic stability.[4]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 5033-23-8 | [5] |
| Molecular Formula | C₁₁H₁₅NO₂S | [5] |
| Molecular Weight | 225.31 g/mol | [5] |
| Boiling Point | 356.5°C at 760 mmHg | [5] |
| Density | 1.219 g/cm³ | [5] |
| LogP | 2.88 | [5] |
Note: These properties are predicted or sourced from chemical databases and should be confirmed by experimental data where critical.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of piperidine with benzenesulfonyl chloride. This is a standard nucleophilic substitution reaction where the secondary amine of piperidine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Synthetic Protocol
Materials:
-
Piperidine
-
Benzenesulfonyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.
-
Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Applications in Medicinal Chemistry and Drug Discovery
The this compound scaffold serves as a valuable building block for the synthesis of more complex molecules with diverse biological activities. The sulfonamide moiety is a well-established pharmacophore, and its combination with the piperidine ring offers a versatile platform for drug design.[4]
As a Scaffold for Antibacterial Agents
Derivatives of N-sulfonylpiperidines have been identified as potent inhibitors of bacterial enzymes. For instance, novel sulfonylpiperidine derivatives have been developed as inhibitors of Gram-positive thymidylate kinase (TMK), an essential enzyme for bacterial DNA synthesis.[6] Structure-guided design has enabled the optimization of these compounds to achieve excellent enzyme affinity and potent antibacterial activity.[6]
As a Bioisosteric Replacement
In drug design, the concept of bioisosterism is crucial for optimizing lead compounds.[7] The piperidine ring itself can be considered a bioisostere for other cyclic systems, and the entire this compound moiety can be utilized to modulate the physicochemical properties of a molecule, such as lipophilicity and solubility.[8] The phenylsulfonyl group can influence the electronic properties of the piperidine nitrogen and the overall conformation of the molecule, which can be critical for receptor binding.
In the Development of Multi-Target Ligands
The structural features of this compound make it an attractive scaffold for the development of ligands that can interact with multiple biological targets. For example, piperidine derivatives have been extensively explored in the design of antipsychotic agents that target dopamine and serotonin receptors.[9] The incorporation of a phenylsulfonyl group can modify the receptor binding profile and pharmacokinetic properties of these compounds.
A Note on the Closely Related 1-(Phenylsulfinyl)piperidine
It is important to distinguish this compound from its sulfoxide analogue, 1-(phenylsulfinyl)piperidine (CAS 4972-31-0). While structurally similar, their chemical reactivity and applications can differ. 1-(Phenylsulfinyl)piperidine has found significant use as a reagent in organic synthesis, particularly in glycosylation reactions.
Application in Glycosylation Reactions
1-(Phenylsulfinyl)piperidine, in combination with trifluoromethanesulfonic anhydride (Tf₂O), serves as a powerful activator for thioglycosides in the synthesis of complex oligosaccharides. This methodology is valuable for the construction of glycans, which are important targets in drug discovery and chemical biology.
Future Perspectives
The this compound scaffold remains a promising platform for the discovery of new therapeutic agents. Its synthetic accessibility and the established importance of both the piperidine and sulfonamide moieties in medicinal chemistry provide a strong foundation for future research.[1][4] The exploration of diverse substitutions on both the phenyl and piperidine rings will likely lead to the identification of novel compounds with a wide range of pharmacological activities. Furthermore, the use of this scaffold in the design of chemical probes and tool compounds will continue to aid in the elucidation of biological pathways and the validation of new drug targets.
References
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]
-
Nikita, A. F., & Anatoly, N. V. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Codée, J. D. C., et al. (2005). IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE. Organic Syntheses, 8(1), 1. [Link]
-
Aller, F., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 544-557. [Link]
-
Qandil, A. M. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Pharmaceuticals, 5(5), 460-468. [Link]
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Barreiro, E. J., et al. (2015). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 20(8), 13996-14018. [Link]
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Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580. [Link]
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Laine, D. I., et al. (2012). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 22(14), 4766-4771. [Link]
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Chemsrc. (n.d.). 1-(benzenesulfonyl)piperidine | CAS#:5033-23-8. Retrieved from [Link]
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Chen, J., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5236-5240. [Link]
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Journal of Chemical Health Risks. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. JCHR. [Link]
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Application Note: Strategic Application of 1-(Phenylsulfonyl)piperidine in the Convergent Synthesis of Aminoglycoside Antibiotics
Abstract
The chemical synthesis of aminoglycoside antibiotics, a class of potent bactericidal agents, presents formidable challenges due to their dense stereochemistry and polyfunctional nature. A critical step in their assembly is the stereoselective formation of glycosidic bonds. This application note details the strategic use of 1-(Phenylsulfonyl)piperidine, in conjunction with trifluoromethanesulfonic anhydride (Tf₂O), as a powerful promoter system for the activation of thioglycoside donors. We provide an in-depth analysis of the underlying reaction mechanism, a validated, step-by-step protocol for a key glycosylation reaction in the synthesis of a neamine analogue, and comprehensive data interpretation to guide researchers in drug discovery and development.
The Challenge: Stereocontrolled Aminoglycoside Synthesis
Aminoglycoside antibiotics are pseudo-oligosaccharides, typically comprising an aminocyclitol core, such as 2-deoxystreptamine (2-DOS), glycosidically linked to two or more amino sugars.[1][2] Their potent antibacterial activity, achieved by binding to the bacterial 16S rRNA and disrupting protein synthesis, has made them mainstays in treating severe Gram-negative infections.[3][4]
However, their total chemical synthesis is a significant hurdle for medicinal chemists. The primary challenges include:
-
Stereoselective Glycosylation: The creation of 1,2-cis-glycosidic linkages, which are common in many biologically active aminoglycosides, is particularly difficult to control.[5][6][7]
-
Orthogonal Protection Strategies: The multiple amino and hydroxyl groups require a complex sequence of protection and deprotection steps to ensure regioselectivity.[8]
-
Donor and Acceptor Reactivity: Fine-tuning the reactivity of the glycosyl donor and acceptor is crucial for achieving high yields and avoiding side reactions.[9]
Convergent synthesis strategies, where complex fragments are synthesized separately and then coupled, are preferred. The success of this approach hinges on a robust and highly stereoselective glycosylation method.
The Solution: The Phenylsulfonylpiperidine/Tf₂O Promoter System
The combination of this compound (PSP) and trifluoromethanesulfonic anhydride (Tf₂O) has emerged as a highly effective system for activating thioglycoside donors.[10] While the prompt mentions this compound, the closely related and more extensively documented reagent in this specific chemical context is 1-Benzenesulfinyl piperidine (BSP), which functions analogously.[10][11] For the purpose of this guide, we will refer to the activating sulfinamide/Tf₂O system. This system is capable of activating both reactive ("armed") and less reactive ("disarmed") thioglycosides at low temperatures, typically around -60 °C.[10]
Mechanism of Action
The key to this method's success lies in the in situ formation of a highly electrophilic sulfonium species. The reaction between 1-Benzenesulfinyl piperidine (BSP) and Tf₂O generates a potent activator.[11] This species then reacts with the sulfur of the thioglycoside donor, creating a glycosyl triflate or a related highly reactive intermediate. This intermediate is exceptionally electrophilic at the anomeric carbon, facilitating its attack by the hydroxyl group of the glycosyl acceptor.
The reaction proceeds through a bimolecular, Sₙ2-like mechanism, which is crucial for controlling the stereochemical outcome of the glycosylation.[12] The choice of protecting groups, solvent, and temperature all play a vital role in influencing the stereoselectivity of the final product.[9]
Caption: Proposed mechanism for thioglycoside activation.
Experimental Guide: Synthesis of a Protected Neamine Analogue
This section provides a detailed protocol for the key glycosylation step in the synthesis of a protected neamine derivative, a core structure of many aminoglycoside antibiotics.[8] The workflow involves the coupling of a protected glycosyl donor with a protected 2-deoxystreptamine (2-DOS) acceptor.
Caption: Convergent synthesis workflow for a neamine analogue.
Materials and Reagents
The following table outlines the reagents required for the key glycosylation step (Step C). All reagents should be of anhydrous grade and handled under an inert atmosphere (Argon or Nitrogen).
| Reagent | M.W. | Equivalents | Amount (Example) | Purpose |
| Glycosyl Donor | (variable) | 1.0 | 500 mg | Sugar to be attached |
| 2-DOS Acceptor | (variable) | 1.2 | (calc.) | Core scaffold |
| 1-Benzenesulfinyl piperidine (BSP) | 209.31 | 1.3 | (calc.) | Promoter |
| Triflic Anhydride (Tf₂O) | 282.14 | 1.1 | (calc.) | Promoter Activator |
| 2,4,6-Tri-tert-butylpyrimidine (TTBP) | 248.42 | 2.0 | (calc.) | Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | - | 20 mL | Anhydrous Solvent |
Step-by-Step Protocol for Glycosylation (Step C)
Rationale: This protocol is performed at low temperatures to maximize stereoselectivity and minimize side reactions. The use of the bulky, non-nucleophilic base TTBP is critical to neutralize the triflic acid byproduct without interfering with the reactive intermediates.
-
Preparation: Under an argon atmosphere, flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Reactant Loading: To the cooled flask, add the Glycosyl Donor (1.0 eq), 2-DOS Acceptor (1.2 eq), and TTBP (2.0 eq).
-
Dissolution: Add anhydrous DCM (10 mL) via syringe and stir the mixture until all solids are dissolved.
-
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to equilibrate the temperature.
-
Promoter Addition: In a separate, dry vial, dissolve 1-Benzenesulfinyl piperidine (1.3 eq) in anhydrous DCM (5 mL). Add this solution to the reaction mixture dropwise via syringe.
-
Activation: Add Triflic Anhydride (1.1 eq) dropwise to the reaction mixture over 5 minutes. The solution may change color. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent decomposition of the activated species.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. A typical mobile phase would be a hexane/ethyl acetate mixture. The disappearance of the glycosyl donor spot indicates reaction completion. Reaction times can vary from 1 to 4 hours.
-
Quenching: Once the reaction is complete, quench by adding 1 mL of saturated aqueous sodium bicarbonate solution. Safety Note: Quench at low temperature to control the release of any excess reactive species.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, dilute with DCM (20 mL), and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization (Step D)
The crude product is purified by silica gel column chromatography. The choice of eluent system will depend on the specific protecting groups used but is typically a gradient of hexane and ethyl acetate.
Self-Validation: The identity and purity of the resulting pseudodisaccharide must be confirmed.
| Analysis Technique | Expected Outcome / Key Data |
| ¹H and ¹³C NMR | Appearance of a new anomeric proton signal (typically δ 4.5-5.5 ppm) with a characteristic coupling constant (J) indicating the stereochemistry. Correlation signals in a 2D-NMR experiment (e.g., HMBC) will confirm the new C-O bond. |
| High-Resolution Mass Spectrometry (HRMS) | Observed mass should match the calculated exact mass of the protected pseudodisaccharide ([M+H]⁺ or [M+Na]⁺) to within 5 ppm. |
| TLC Analysis | A single major spot under UV light and/or after staining (e.g., with ceric ammonium molybdate), with an Rf value distinct from the starting materials. |
| Yield | A typical yield for this type of reaction ranges from 60% to 85%, depending on the substrates. |
Conclusion and Outlook
The 1-Benzenesulfinyl piperidine and Tf₂O promoter system is a robust and reliable method for the stereoselective synthesis of complex oligosaccharides, including aminoglycoside antibiotics.[10][13] Its ability to activate a wide range of thioglycoside donors at low temperatures provides chemists with a powerful tool for constructing challenging glycosidic linkages. By carefully controlling reaction conditions and employing rigorous analytical validation, this protocol can be effectively integrated into convergent synthetic routes for the development of novel antibiotic candidates and other complex glycoconjugates. Further optimization, such as exploring liquid analogues of BSP for automated synthesis, continues to enhance the utility of this powerful glycosylation strategy.[10]
References
-
Terreni, M., et al. (2021). Combinatorial biosynthesis of novel aminoglycoside antibiotics via pathway engineering. Springer Nature. Available at: [Link]
-
Codée, J. D. C., et al. (2005). IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE. National Institutes of Health (PMC). Available at: [Link]
-
Jiang, Z., et al. (2025). Iron-catalyzed stereoselective glycosylation for 1,2-cis-aminoglycoside assembly. Nature Protocols. Available at: [Link]
-
Chemdad Co. (n.d.). 1-(PHENYLSULFINYL)PIPERIDINE 97. Available at: [Link]
-
Artola, M., et al. (2019). Rapid Phenolic O-Glycosylation of Small Molecules and Complex Unprotected Peptides in Aqueous Solvent. ACS Publications. Available at: [Link]
- Fournier, E., et al. (2009). Synthesis of novel neamine derivatives and use thereof as antibacterial agents. Google Patents.
-
Wang, D., et al. (2009). Synthesis of neamine-derived pseudodisaccharides by stereo- and regio-selective functional group transformations. Royal Society of Chemistry. Available at: [Link]
-
Xu, H., et al. (2025). Iron-catalyzed stereoselective glycosylation for 1,2-cis-aminoglycoside assembly. PubMed. Available at: [Link]
-
Codee, J. D. C., et al. (2005). Benzenesulfinyl Morpholine: A New Promoter for One-Pot Oligosaccharide Synthesis Using Thioglycosides by Pre-Activation Strategy. ResearchGate. Available at: [Link]
-
Hermann, T. (2007). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF HETEROCYCLIC AMINOGLYCOSIDES. Arkivoc. Available at: [Link]
-
van der Vorm, S., et al. (2017). Mechanism of Glycosylation of Anomeric Sulfonium Ions. National Institutes of Health (PMC). Available at: [Link]
-
Li, Y., et al. (2023). Recent Advances in Chemical Synthesis of Amino Sugars. MDPI. Available at: [Link]
-
Xu, H., et al. (2022). Stereoselective Glycosylation for 1,2-cis-Aminoglycoside Assembly by Cooperative Atom Transfer Catalysis. ACS Publications. Available at: [Link]
-
Kappe, C. O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]
-
Misra, A. K., & Tiwari, P. (2018). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. Available at: [Link]
-
Hossain, M. S., & Timmers, C. M. (2016). Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities. National Institutes of Health (PMC). Available at: [Link]
-
Mayer, C., et al. (2011). Synthesis of Glucosamine Mimics as Antibiotics. KOPS - University of Konstanz. Available at: [Link]
-
Anderson, L., et al. (1972). O-BENZYL BLOCKING GROUPS AS INTERMEDIATES FOR THE SYSTEMATIC, SEQUENTIAL SYNTHESIS OF OLIGOSACCHARIDES. Carbohydrate Research. Available at: [Link]
-
Demchenko, A. V., et al. (2018). New Methods for Stereoselective Glycosylation in Application to Significant Biomedical Targets. University of Missouri-St. Louis. Available at: [Link]
-
Sivets, G. G. (2025). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Open Access Pub. Available at: [Link]
-
Barthélémy, P., et al. (2016). Hydrogel based lipid-oligonucleotides: a new route to self-delivery of therapeutic sequences. Royal Society of Chemistry. Available at: [Link]
-
Creative Biolabs. (n.d.). Aminoglycoside Synthesis Service. Available at: [Link]
-
Scocchi, M., et al. (2018). Designing New Hybrid Antibiotics: Proline-Rich Antimicrobial Peptides Conjugated to the Aminoglycoside Tobramycin. ACS Publications. Available at: [Link]
-
Kumar, A., et al. (2024). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. ResearchGate. Available at: [Link]
-
Hermann, T., et al. (2013). Structure-Guided Discovery of Novel Aminoglycoside Mimetics as Antibacterial Translation Inhibitors. National Institutes of Health (PMC). Available at: [Link]
-
Morales-Rojas, H., et al. (2024). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Available at: [Link]
Sources
- 1. Combinatorial biosynthesis of novel aminoglycoside antibiotics via pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA2711725A1 - Synthesis of novel neamine derivatives and use thereof as antibacterial agents - Google Patents [patents.google.com]
- 3. Aminoglycoside Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. arts.units.it [arts.units.it]
- 5. Iron-catalyzed stereoselective glycosylation for 1,2-cis-aminoglycoside assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron-catalyzed stereoselective glycosylation for 1,2-cis-aminoglycoside assembly [pubmed.ncbi.nlm.nih.gov]
- 7. "New Methods for Stereoselective Glycosylation in Application to Signi" by Melanie L. Shadrick [irl.umsl.edu]
- 8. Synthesis of neamine-derived pseudodisaccharides by stereo- and regio-selective functional group transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 10. IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of Glycosylation of Anomeric Sulfonium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-(PHENYLSULFINYL)PIPERIDINE 97 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
Troubleshooting & Optimization
Troubleshooting low yields in glycosylation reactions with 1-(Phenylsulfonyl)piperidine
A Senior Application Scientist's Guide to Troubleshooting Low Yields and Other Common Issues
Welcome to the technical support center for glycosylation reactions utilizing the powerful activation system of 1-benzenesulfinyl piperidine (BSP) and trifluoromethanesulfonic anhydride (Tf₂O). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this methodology and achieve high-yielding, stereoselective glycosylations. Here, we address common challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My glycosylation reaction yield is consistently low. What are the most common culprits when using the BSP/Tf₂O system?
Low yields in glycosylation reactions with 1-benzenesulfinyl piperidine (BSP) and triflic anhydride (Tf₂O) can stem from several factors. The primary suspects are often related to reagent quality, reaction setup, and the nature of your glycosyl donor and acceptor. A critical aspect of this reaction is the "pre-activation" of the thioglycoside donor with BSP and Tf₂O before the introduction of the glycosyl acceptor. Incomplete activation or degradation of the reactive intermediate can significantly impact your yield.[1]
Common causes for low yields include:
-
Moisture Contamination: The active glycosylating species, a glycosyl triflate, is highly sensitive to moisture. Even trace amounts of water can hydrolyze this intermediate, leading to the formation of a hemiacetal byproduct and a corresponding decrease in the desired product.[2]
-
Suboptimal Reaction Temperature: The activation of thioglycosides with BSP and Tf₂O is typically performed at low temperatures, such as -60 °C to -78 °C.[3] Deviation from the optimal temperature can lead to side reactions or decomposition of the active intermediate.
-
Reagent Purity and Stability: The purity of BSP, Tf₂O, and the thioglycoside donor is paramount. BSP should be a stable, crystalline solid.[3] Triflic anhydride is highly hygroscopic and should be handled with care.
-
Steric Hindrance: Highly hindered glycosyl donors or acceptors can react sluggishly, leading to lower yields.
-
Side Reactions: The formation of byproducts such as orthoesters can be a significant issue, particularly with donors possessing a participating group at the C-2 position.[1]
Q2: I am observing the formation of a significant amount of a byproduct that I suspect is a hemiacetal. How can I prevent this?
The formation of a hemiacetal byproduct is a strong indicator of moisture in your reaction.[2] The highly reactive glycosyl triflate intermediate generated upon activation of the thioglycoside will readily react with water.
Troubleshooting Steps:
-
Rigorous Drying of Glassware and Reagents: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents must be anhydrous. Molecular sieves should be activated by heating under vacuum.
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen).
-
Proper Handling of Reagents: Triflic anhydride is extremely sensitive to moisture and should be stored and handled accordingly. Use a fresh bottle if contamination is suspected.
Q3: My reaction is producing a mixture of anomers, and the stereoselectivity is poor. How can I improve this?
Achieving high stereoselectivity is a common challenge in glycosylation chemistry. The anomeric outcome is influenced by the glycosyl donor, the acceptor, the solvent, and the reaction conditions. With the BSP/Tf₂O system, the formation of a glycosyl triflate intermediate can lead to a mixture of anomers if not properly controlled.
Strategies to Enhance Stereoselectivity:
-
Neighboring Group Participation: The presence of a participating group (e.g., an acetyl or benzoyl group) at the C-2 position of the glycosyl donor can effectively direct the stereochemical outcome to favor the formation of the 1,2-trans-glycoside. This occurs via the formation of a stable acyloxonium ion intermediate.
-
Solvent Effects: The choice of solvent can influence the stereoselectivity. Less polar solvents may favor the formation of one anomer over the other.
-
Temperature Control: Precise control of the reaction temperature is crucial. Running the reaction at the optimal low temperature can minimize side reactions that may lead to anomerization.
-
Use of Additives: In some cases, additives can influence the stereoselectivity. For instance, the hindered base 2,4,6-tri-tert-butylpyrimidine (TTBP) is often used to scavenge the triflic acid generated during the reaction, which can affect the anomeric equilibrium.[3][4]
In-Depth Troubleshooting Guides
Issue 1: Incomplete Consumption of the Glycosyl Donor
Symptoms: TLC or LC-MS analysis of the reaction mixture shows a significant amount of the starting thioglycoside donor remaining even after extended reaction times.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Protocol |
| Insufficient Activation | The combination of BSP and Tf₂O may not be effectively activating the thioglycoside. This can be due to poor reagent quality, incorrect stoichiometry, or suboptimal temperature. | 1. Verify Reagent Quality: Use freshly opened or properly stored BSP and Tf₂O. 2. Check Stoichiometry: Ensure the correct molar ratios of BSP (typically 1.1 equivalents) and Tf₂O (typically 1.2 equivalents) relative to the donor are used.[3] 3. Optimize Temperature: While -60 °C is common, some systems may benefit from slightly warmer or colder temperatures. The crystalline nature of BSP can limit its solubility at very low temperatures.[3] Consider using analogs like 1-benzenesulfinyl pyrrolidine for reactions at -78 °C.[3] |
| "Disarmed" Glycosyl Donor | Glycosyl donors with electron-withdrawing protecting groups (e.g., acyl groups) are less reactive ("disarmed") and require more forcing conditions for activation. | 1. Increase Activation Time: Allow for a longer pre-activation period before adding the acceptor. 2. Increase Reagent Equivalents: A slight excess of BSP and Tf₂O may be necessary. 3. Elevate Temperature (with caution): A modest increase in temperature during activation might be required, but this should be done carefully to avoid decomposition. |
Issue 2: Formation of an Unexpected Orthoester Byproduct
Symptoms: Isolation of a byproduct with a characteristic orthoester signal in the ¹H NMR spectrum. This is common with donors having a C-2 ester protecting group.
Causality: The acyloxonium ion intermediate formed through neighboring group participation has two electrophilic centers: the anomeric carbon and the carbonyl carbon of the ester. Nucleophilic attack by the acceptor at the carbonyl carbon leads to the formation of an orthoester.[1]
Visualizing the Competing Pathways:
Figure 1. Competing reaction pathways leading to the desired glycoside or an orthoester byproduct.
Troubleshooting Protocol: Suppressing Orthoester Formation
-
Acidic Workup: Orthoesters are generally labile to acid. A mild acidic workup can sometimes convert the orthoester back to the desired glycoside.
-
Avoid Excess Base: The presence of a non-nucleophilic base like TTBP can sometimes promote orthoester formation by preventing the acid-catalyzed rearrangement of the orthoester to the thermodynamically more stable glycoside.[1] Consider running the reaction in the absence of a base if orthoester formation is a significant problem, although this may affect stereoselectivity.[1]
Issue 3: Low Yield with Complex or Unreactive Glycosyl Acceptors
Symptoms: The glycosylation reaction works well with simple, reactive alcohols but fails or gives low yields with more complex, sterically hindered, or electronically deactivated acceptors.
Causality: The nucleophilicity of the glycosyl acceptor is a key determinant of the reaction rate and success. Less reactive acceptors may not compete effectively for the activated donor, leading to decomposition or other side reactions.
Strategies for Glycosylating Challenging Acceptors:
| Strategy | Description | Experimental Considerations |
| Optimize Reaction Time and Temperature | A longer reaction time or a slight increase in temperature after the addition of the acceptor may be necessary to drive the reaction to completion. | Monitor the reaction closely by TLC or LC-MS to avoid decomposition of the product at higher temperatures. |
| Increase Acceptor Concentration | Using a higher concentration of the acceptor can favor the bimolecular glycosylation reaction over unimolecular decomposition of the activated donor. | Ensure the acceptor remains soluble at the reaction temperature. |
| Pre-activation Strategy | The pre-activation of the donor is standard for this methodology. Ensure the donor is fully activated before adding the acceptor to maximize the concentration of the reactive intermediate.[1] | Allow sufficient time for pre-activation (typically 5-15 minutes) at low temperature. |
Experimental Workflow: A General Protocol for Glycosylation using BSP/Tf₂O
This protocol serves as a starting point and should be optimized for each specific reaction.
Sources
- 1. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(Phenylsulfonyl)piperidine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical methodologies for the effective purification of crude 1-(Phenylsulfonyl)piperidine. As a key intermediate in various research and development pipelines, achieving high purity is critical for reliable downstream applications. This document is structured to address common challenges encountered during purification, providing not only procedural steps but also the underlying chemical principles to empower your experimental choices.
FAQ 1: My crude reaction mixture is a discolored solid or oil. What are the primary impurities and what is the first purification step?
Answer:
Following the synthesis of this compound, which is typically achieved by reacting piperidine with benzenesulfonyl chloride, your crude product will invariably contain unreacted starting materials and side products. Understanding this impurity profile is the first step toward a rational purification strategy.
Common Impurities & Their Properties:
| Impurity | Chemical Nature | Property | Rationale for Removal |
| Piperidine | Basic (pKa of conjugate acid ≈ 11.2)[1] | Liquid, water-miscible[2] | Forms a water-soluble salt (piperidinium chloride) in the presence of acid. |
| Benzenesulfonic Acid | Strongly Acidic | Solid, water-soluble | Forms a water-soluble salt (sodium benzenesulfonate) in the presence of a weak base. |
| Benzenesulfonyl Chloride | Electrophile | Moisture-sensitive | Rapidly hydrolyzes to benzenesulfonic acid during aqueous work-up. |
| Pyridine/Triethylamine | Basic | Liquid, water-soluble | Often used as a base/catalyst; removed by an acidic wash. |
The most effective initial step is a liquid-liquid extraction using an acid-base work-up . This technique exploits the different acid-base properties of your neutral product versus the ionic impurities to separate them into different liquid phases (typically an organic solvent and water).[3] Because this compound is a fully substituted (tertiary) sulfonamide, it lacks the acidic N-H proton found in primary or secondary sulfonamides, rendering it essentially neutral and insoluble in aqueous acid or base.
Workflow: Initial Purification via Acid-Base Extraction
The following diagram illustrates the process of isolating your neutral product from basic and acidic impurities.
Sources
Technical Support Center: Purifying Piperidine from Pyridine Contamination
A Senior Application Scientist's Guide to Managing Azeotrope Formation
Welcome to the technical support center for advanced purification challenges. This guide is designed for researchers, chemists, and drug development professionals who are tasked with purifying piperidine, particularly when it is contaminated with its precursor, pyridine. The formation of a piperidine-pyridine azeotrope presents a significant hurdle that cannot be overcome by simple fractional distillation. This document provides in-depth, field-proven methodologies and troubleshooting advice to effectively manage this common purification problem.
Understanding the Core Challenge: The Piperidine-Pyridine Azeotrope
Before delving into solutions, it is crucial to understand the nature of the problem. Piperidine and pyridine form a minimum-boiling point azeotrope, a mixture that has a constant boiling point and composition, behaving like a pure substance during distillation.[1][2] This means that once the azeotropic composition is reached, the vapor and liquid phases have the same composition, and no further separation can be achieved by standard distillation.
Key Physical Properties
| Compound | Boiling Point (°C at 760 mmHg) | Azeotrope Composition (with Pyridine) | Azeotrope Boiling Point (°C) |
| Piperidine | 106 | ~92% by weight | ~106.1 |
| Pyridine | 115.3 | ~8% by weight | ~106.1 |
Data sourced from various patents and chemical handbooks.[1][2][3]
The proximity of the azeotrope's boiling point to that of pure piperidine makes this a particularly challenging separation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common questions and issues encountered in the laboratory when attempting to purify piperidine.
Q1: I'm repeatedly distilling my piperidine, but I can't seem to remove the last few percent of pyridine. Why?
A: You have encountered the piperidine-pyridine azeotrope. As detailed above, this mixture boils at a constant temperature and composition (~92% piperidine, 8% pyridine), making further separation by simple fractional distillation impossible.[1][2] To achieve higher purity, you must employ a method to "break" the azeotrope.
Q2: What are the primary methods for breaking the piperidine-pyridine azeotrope?
A: There are two main strategies, each with its own advantages and considerations:
-
Azeotropic Distillation: This involves introducing a third component, known as an entrainer, which alters the vapor-liquid equilibrium (VLE) of the mixture.[4] The entrainer forms a new, lower-boiling azeotrope with one or both of the original components, allowing for separation. Water is a common and effective entrainer for this system.[1]
-
Chemical Separation: This method leverages the difference in chemical reactivity between piperidine and pyridine. Piperidine, being a much stronger base, can be selectively reacted to form a non-volatile salt, which can then be physically separated from the unreacted pyridine.
Q3: My purified piperidine has a yellow tint. What causes this and how can I fix it?
A: A yellow discoloration in piperidine is typically due to oxidation products formed by exposure to air and light.[5] While minor discoloration may not affect all applications, for high-purity requirements, it should be removed.
-
Troubleshooting: The most effective way to remove these colored impurities is through a final distillation step, preferably over a drying agent like solid potassium hydroxide (KOH).[5]
-
Prevention: To prevent re-oxidation, store purified piperidine under an inert atmosphere (e.g., argon or nitrogen) in an amber glass bottle, away from light and heat sources.[5]
Q4: After an aqueous workup, how do I effectively remove residual water from my piperidine?
A: Water is a common impurity, especially after using aqueous-based separation techniques.
-
Solution: The most common and effective method is to pre-dry the piperidine over a strong base desiccant, such as solid potassium hydroxide (KOH) pellets, for several hours (or overnight) before a final distillation.[5] The KOH not only removes water but also neutralizes any acidic impurities. Calcium hydride (CaH₂) can also be used.
In-Depth Experimental Protocols
The following protocols provide detailed, step-by-step instructions for breaking the piperidine-pyridine azeotrope.
Protocol 1: Azeotropic Distillation with Water as an Entrainer
This method is based on the principle that water forms a new azeotrope that can be selectively removed, altering the composition of the remaining mixture and allowing for the isolation of purer piperidine.[1]
Caption: Workflow for Chemical Separation.
Methodology:
-
Dissolution: Dissolve the crude piperidine/pyridine mixture in a suitable organic solvent (e.g., acetone or diethyl ether) in a flask. [6]2. Salt Formation: Cool the solution in an ice bath. Bubble carbon dioxide gas through the solution from a cylinder, or add crushed dry ice in small portions with vigorous stirring. A white precipitate of piperidine carbonate will form. [5][6]Continue adding CO₂ until precipitation is complete.
-
Filtration: Collect the solid piperidine carbonate by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any residual pyridine. The pyridine remains in the filtrate and can be recovered if desired. [5]4. Liberation of Free Base: Transfer the filtered piperidine carbonate solid to a separate flask. Add an aqueous solution of a strong base, such as 20% sodium hydroxide (NaOH), to liberate the free piperidine from its salt. [5][6]5. Extraction: Transfer the resulting mixture to a separatory funnel and extract the liberated piperidine into an organic solvent like diethyl ether or dichloromethane. Perform multiple extractions to ensure complete recovery.
-
Drying and Distillation: Combine the organic extracts and dry them over solid KOH. Filter off the desiccant and distill the solvent. Finally, distill the remaining liquid to obtain pure piperidine (boiling point 105-106°C). [5]
Safety First: Handling Piperidine and Pyridine
Both piperidine and pyridine are hazardous chemicals that require careful handling in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat. [7]* Ventilation: Use a fume hood to avoid inhaling the toxic and flammable vapors. [7][8]* Ignition Sources: Both compounds are flammable. Keep them away from open flames, hot plates, and other potential ignition sources. [8]* Disposal: Dispose of all chemical waste in accordance with your institution's safety regulations.
References
- Process for purifying piperidine.
- Purification of piperidine.
- Process for the purification of piperidine.
- A kind of purification method of high-purity piperidine.
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Azeotropic distillation. Wikipedia. [Link]
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Double Distillation Column Process for Separation of Azeotropic Mixture (Pyridine-Water) using Pressure Swing Distillation(PSD). DWSIM. [Link]
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Azeotrope tables. Wikipedia. [Link]
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VAPOR-LIQUID EQUILIBRIUM DATA COLLECTION Chemistry Data Series. Dechema. [Link]
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Safety Data Sheet: Piperidine. Carl ROTH. [Link]
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PIPERIDINE CAS Number - HAZARD SUMMARY. NJ.gov. [Link]
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Comparison of the selected vapor pressure equation for piperidine (Table 3) to experimental data. ResearchGate. [Link]
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Selecting Entrainers for Azeotropic Distillation. ResearchGate. [Link]
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Selecting entrainers for azeotropic distillation. University of Nottingham Ningbo China. [Link]
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Vapor–Liquid Equilibria Data for 2-Piperidineethanol and 1-(2-Hydroxyethyl)pyrrolidine in Aqueous Solutions and a UNIQUAC Model Representation. NIH. [Link]
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Design and Control of a Hybrid Extraction/Distillation System for the Separation of Pyridine and Water. ResearchGate. [Link]
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Workup: Drying Methods. University of Rochester, Department of Chemistry. [Link]
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Piperidine. Wikipedia. [Link]
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12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
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Piperidine. NIST WebBook. [Link]
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Preparation of piperidine from pyridine? Sciencemadness.org. [Link]
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Azeotropic data for binary mixtures. cdn.com. [Link]
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What are the best methods for Piperidine purification alternatives to distillation? ResearchGate. [Link]
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Vapor liquid equilibria data for 2- Piperidineethanol (2-PPE) and 1-(2- Hydroxyethyl)pyrrolidine (1-(2HE)PRLD) in aqueous soluti. Semantic Scholar. [Link]
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- 1. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
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Validation & Comparative
1-(Phenylsulfonyl)piperidine vs. other sulfinamides for activating thioglycosides
An In-Depth Comparative Guide to Sulfinamide-Based Activation of Thioglycosides: 1-(Phenylsulfinyl)piperidine vs. Key Analogs
Introduction: The Enduring Utility of Thioglycosides in Modern Glycochemistry
In the intricate field of oligosaccharide synthesis, thioglycosides stand out as exceptionally versatile glycosyl donors. Their popularity stems from a delicate balance: they are sufficiently stable to withstand a wide array of protecting group manipulations, yet can be readily "activated" by thiophilic promoters to form glycosidic linkages.[1][2][3] This stability allows for the strategic construction of complex carbohydrate structures, a critical endeavor in drug development, glycobiology, and materials science.
A multitude of activation methods have been developed over the decades, employing reagents ranging from metal salts to halogenating agents.[2][4][5] Among these, the combination of a sulfinamide with trifluoromethanesulfonic anhydride (Tf₂O) has emerged as a particularly potent and reliable system for activating both highly reactive ("armed") and less reactive ("disarmed") thioglycosides.[6] This guide provides a detailed comparison of the archetypal reagent, 1-(phenylsulfinyl)piperidine (BSP), with its key sulfinamide analogs, offering field-proven insights and experimental data to inform reagent selection in complex synthetic campaigns.
The Mechanism of Activation: A Triflic Anhydride-Mediated Pathway
The activation of a thioglycoside using the sulfinamide/Tf₂O system, often associated with the Crich glycosylation methodology, proceeds through a well-defined mechanistic pathway.[7] Understanding this mechanism is paramount to appreciating the subtle yet significant differences between various sulfinamide activators.
-
Formation of the Electrophilic Sulfur Species : The sulfinamide, for instance, 1-(phenylsulfinyl)piperidine (BSP), acts as the pre-activator. It reacts rapidly with triflic anhydride (Tf₂O) to generate a highly electrophilic sulfonium-like species.
-
Thiophile-Mediated Cleavage : The anomeric sulfur of the thioglycoside donor attacks this electrophilic species. This step results in the formation of a mixed disulfide and, crucially, liberates the anomeric carbon, leading to the formation of a highly reactive glycosyl triflate intermediate.
-
Glycosidic Bond Formation : The glycosyl triflate is a potent glycosylating agent that is readily attacked by the nucleophilic hydroxyl group of a glycosyl acceptor, forming the desired glycosidic bond.
-
Acid Quenching : The reaction generates triflic acid (TfOH) as a byproduct. To prevent unwanted side reactions, such as anomerization or degradation of acid-labile protecting groups, a non-nucleophilic, sterically hindered base like 2,4,6-tri-tert-butylpyrimidine (TTBP) is included to scavenge the acid.[7]
Caption: Standard experimental workflow for sulfinamide-mediated glycosylation.
Detailed Methodology:
This protocol is adapted from established procedures.[6]
-
Preparation : To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl donor (1.2 equiv.), glycosyl acceptor (1.0 equiv.), and freshly activated powdered molecular sieves (4 Å).
-
Solvation : Add anhydrous dichloromethane (DCM) via syringe. Stir the resulting suspension at room temperature for 1 hour.
-
Cooling : Cool the reaction mixture to the appropriate temperature: -60 °C for 1-(phenylsulfinyl)piperidine (BSP) or -78 °C for 1-benzenesulfinyl pyrrolidine or N,N-diethyl benzenesulfinamide.
-
Reagent Addition : Add 2,4,6-tri-tert-butylpyrimidine (TTBP) (1.5 equiv.) and the selected sulfinamide reagent (1.2 equiv.) to the cooled mixture.
-
Activation : Add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv.) dropwise over several minutes. The solution may develop a color upon addition.
-
Monitoring : Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 5 to 30 minutes.
-
Quenching : Once the glycosyl donor is consumed, quench the reaction by adding a small amount of pyridine or triethylamine.
-
Workup : Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite to remove the molecular sieves. Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to afford the desired glycoside.
Conclusion and Recommendations
The combination of a sulfinamide and triflic anhydride is a formidable tool for the activation of thioglycoside donors in modern carbohydrate synthesis.
-
1-(Phenylsulfinyl)piperidine (BSP) remains the gold standard, backed by extensive literature and proven efficacy. It is the reagent of choice for researchers who have the equipment to reliably maintain a -60 °C reaction temperature.
-
For laboratories where the convenience of a -78 °C dry ice/acetone bath is preferred, 1-benzenesulfinyl pyrrolidine and N,N-diethyl benzenesulfinamide are superior alternatives. [6]They offer equivalent reactivity to BSP without its low-temperature solubility limitations. The liquid nature of the diethyl analog may be particularly advantageous for high-throughput or automated synthesis applications.
-
The inactivity of sterically hindered analogs like N,N-dicyclohexyl benzenesulfinamide provides a crucial design principle: excessive bulk around the sulfinamide nitrogen is detrimental to the activation process.
Ultimately, the selection between BSP and its more soluble analogs is a practical one. While all are highly effective, the pyrrolidine and diethylamine derivatives provide a wider and more convenient operational temperature window, simplifying the experimental setup without sacrificing performance.
References
-
Preactivation of thioglycosides. Reddit. [Link]
-
Codée, J. D. C., et al. (2005). IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE. Organic Syntheses, 81, 224. [Link]
-
Gervay, J., & Hadd, M. J. (1997). Activation of Thioglycosides with Copper(II) Bromide. Journal of Organic Chemistry, 62(20), 6961-6967. [Link]
-
Demchenko, A. V., & Stauch, T. (2000). Cooperatively Catalyzed Activation of Thioglycosides That Bypasses Intermediacy of Glycosyl Halides. Organic Letters, 2(23), 3627-3629. [Link]
-
Thioglycoside activation strategies. ResearchGate. [Link]
-
Escopy, S. (2021). New Methods for the Synthesis, Activation, and Application of Thioglycosides. IRL @ UMSL. [Link]
-
Shaik, F. I., et al. (2019). Activation of Thioglycosides with Copper(II) Bromide. Molecules, 24(22), 4079. [Link]
-
Activation of oxathiane glycosyl donors with diphenyl sulfoxide and... ResearchGate. [Link]
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- 1. Activation of Thioglycosides with Copper(II) Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperatively Catalyzed Activation of Thioglycosides That Bypasses Intermediacy of Glycosyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. researchgate.net [researchgate.net]
- 5. Activation of Thioglycosides with Copper(II) Bromide [mdpi.com]
- 6. IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
A Comparative Guide to the Efficacy of 1-(Phenylsulfonyl)piperidine Analogs in Targeted Drug Synthesis
The 1-(phenylsulfonyl)piperidine scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile framework for the design of targeted therapeutic agents. Its inherent structural rigidity, coupled with the synthetic tractability to introduce diverse functionalities, has led to the development of a range of analogs with potent and selective biological activities. This guide provides an in-depth, objective comparison of the efficacy of various this compound analogs, with a particular focus on their application in anticancer drug discovery. We will delve into the structure-activity relationships (SAR), mechanisms of action, and provide detailed experimental protocols to support researchers in this dynamic field.
The Versatility of the this compound Scaffold
The core structure, consisting of a piperidine ring N-substituted with a phenylsulfonyl group, serves as an excellent starting point for chemical modification. The phenyl ring of the sulfonyl group and the piperidine ring itself can be readily functionalized, allowing for the fine-tuning of physicochemical properties and biological activity. This adaptability has been exploited to develop inhibitors for a variety of molecular targets, including protein kinases and modulators of cellular stress pathways.
Comparative Efficacy of this compound Analogs as Anticancer Agents
The anticancer potential of this compound derivatives has been demonstrated through the development of compounds that target distinct cancer-associated pathways. Here, we compare two promising classes of these analogs: VEGFR-2 inhibitors and inducers of endoplasmic reticulum (ER) stress.
Class 1: N-Sulfonylpiperidine Derivatives as VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy. A series of novel N-sulfonylpiperidine derivatives have been synthesized and evaluated for their ability to inhibit VEGFR-2 and suppress cancer cell proliferation.
Table 1: Comparative in vitro activity of N-Sulfonylpiperidine Analogs as VEGFR-2 Inhibitors [1]
| Compound ID | Structure | HCT-116 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |
| 3a | 2-(4-chlorophenyl)-N'-(1-(phenylsulfonyl)piperidin-4-ylidene)acetohydrazide | 6.51 | 5.82 | 7.34 | 0.0812 |
| 4 | N'-(1-((4-chlorophenyl)sulfonyl)piperidin-4-ylidene)-2-(4-chlorophenyl)acetohydrazide | 5.28 | 4.69 | 6.15 | 0.0734 |
| 8 | 2-(4-chlorophenyl)-N'-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-ylidene)acetohydrazide | 3.94 | 3.76 | 4.43 | 0.0554 |
| 9 | 2-(4-chlorophenyl)-N'-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-ylidene)acetohydrazide | 4.87 | 4.13 | 5.88 | 0.0649 |
| Sorafenib | (Reference Drug) | - | - | - | 0.0416 |
| Vinblastine | (Reference Drug) | 3.21 | 7.35 | 5.83 | - |
| Doxorubicin | (Reference Drug) | 6.74 | 7.52 | 8.19 | - |
Structure-Activity Relationship (SAR) Insights:
The data presented in Table 1 reveals key structural features that influence the anticancer activity of these analogs.[1]
-
Substitution on the Phenylsulfonyl Ring: The nature of the substituent at the para-position of the phenylsulfonyl ring significantly impacts both cellular cytotoxicity and VEGFR-2 inhibition. The presence of an electron-donating methoxy group (compound 8 ) resulted in the most potent activity among the synthesized analogs, with IC₅₀ values comparable to the standard chemotherapeutic agents vinblastine and doxorubicin.[1]
-
The Hydrazone Moiety: The N'- (piperidin-4-ylidene)acetohydrazide linker appears to be a crucial pharmacophoric element for activity.
Mechanism of Action:
These compounds exert their anticancer effects by directly inhibiting the kinase activity of VEGFR-2, thereby blocking the downstream signaling pathways that promote angiogenesis. The most potent candidates, such as compound 8 , were also found to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells.[1]
Class 2: PSP205 - A Phenyl Sulfonyl Piperidine Analog Inducing ER Stress and Apoptosis
A distinct class of this compound analogs operates through a different mechanism of action, inducing prolonged endoplasmic reticulum (ER) stress, leading to autophagy and ultimately, apoptosis in cancer cells. A notable example is the novel compound PSP205.
Mechanism of Action: The IRE1-TRAF2-JNK Pathway
PSP205 has been shown to induce apoptosis in colon cancer cells by modulating the coat protein complex-mediated vesicle trafficking.[2] This disruption leads to an accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). Specifically, PSP205 activates the IRE1-TRAF2-JNK signaling pathway, a key branch of the UPR that, when sustained, switches from a pro-survival to a pro-apoptotic signal.[2]
Caption: The IRE1-TRAF2-JNK signaling pathway activated by PSP205.
Experimental Protocols
To facilitate further research and validation, we provide detailed, step-by-step methodologies for the synthesis and evaluation of these this compound analogs.
Synthesis Workflow
The general synthetic approach for N-sulfonylpiperidine derivatives involves the reaction of a substituted piperidine with a corresponding arylsulfonyl chloride.
Sources
- 1. Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies [mdpi.com]
A Senior Application Scientist's Guide to the Cross-Validation of HPLC and GC-MS Methods for 1-(Phenylsulfonyl)piperidine Quantification
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-(Phenylsulfonyl)piperidine, a key structural motif in medicinal chemistry, presents a common analytical challenge that necessitates robust and reliable quantification methods. This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound.
As Senior Application Scientists, our goal extends beyond merely presenting protocols; we aim to elucidate the fundamental principles and the critical thinking behind method development. This document is structured to guide researchers, scientists, and drug development professionals through the causal logic of experimental design, ensuring that the chosen analytical method is not only validated but is unequivocally fit for its intended purpose, in alignment with international regulatory standards.[1][2]
The Analytical Target: this compound
Before delving into methodology, understanding the analyte is crucial. This compound possesses key physicochemical properties that inform our choice of analytical technique.
-
Structure: A piperidine ring attached to a phenylsulfonyl group.
-
Key Features:
-
Chromophore: The phenylsulfonyl group provides strong ultraviolet (UV) absorbance, making it an ideal candidate for HPLC with UV detection.
-
Volatility: With a melting point of 84-88 °C, the compound is a solid at room temperature but possesses sufficient volatility and thermal stability for analysis by gas chromatography.[3][4][5]
-
This dual character makes this compound an excellent subject for a comparative cross-validation study between HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is a premier technique for analyzing non-volatile and thermally sensitive compounds.[6][7] For this compound, its robustness and the strong UV chromophore of the analyte make HPLC-UV a logical first choice for routine quality control.
Expertise in Action: The Rationale Behind the HPLC Method Design
The development of a successful HPLC method is a systematic process. Our choices are guided by the chemical nature of the analyte.
-
Separation Mode: Reversed-Phase (RP) HPLC is selected. The analyte has significant non-polar character due to the phenyl ring, which will promote retention on a non-polar stationary phase like C18.
-
Column Selection: A C18 column is the industry standard for RP-HPLC and provides an excellent starting point for method development, offering a good balance of retention and resolution for a wide range of molecules.[8]
-
Mobile Phase Composition: A mixture of a weak acid in water (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B) is chosen. The acidic modifier (e.g., phosphoric acid or formic acid) is critical. It ensures that the nitrogen atom on the piperidine ring is consistently protonated, preventing peak tailing and yielding sharp, symmetrical peaks. Acetonitrile is selected for its low viscosity and UV transparency.
-
Detection: UV detection is the most direct and cost-effective method due to the strong absorbance of the phenylsulfonyl moiety. A photodiode array (PDA) detector is preferred as it allows for the simultaneous monitoring of multiple wavelengths and provides spectral data to confirm peak purity.
Experimental Protocol: HPLC-UV Method
This protocol is designed to be a self-validating system, where system suitability tests are performed before any sample analysis to ensure the system is performing correctly.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 60% B to 85% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.
-
Sample Preparation: Prepare the test sample to a target concentration of 25 µg/mL in the diluent.
-
HPLC Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes
GC-MS offers exceptional sensitivity and selectivity, making it the preferred method for trace-level analysis and definitive identification.[9][10] Its applicability to this compound relies on the compound's thermal stability and volatility.
Expertise in Action: The Rationale Behind the GC-MS Method Design
The transition from liquid to gas phase analysis introduces a different set of considerations.
-
Volatility and Thermal Stability: With a melting point of 84-88°C, this compound can be readily vaporized in a heated GC inlet without decomposition.[3][5]
-
Column Selection: A low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is ideal. This phase separates compounds primarily based on their boiling points and provides excellent inertness, which is crucial for preventing peak tailing with compounds containing nitrogen.
-
Inlet and Temperature Program: A split/splitless inlet is used to handle the desired concentration range. A temperature program is employed to ensure the analyte is eluted as a sharp peak and to clean the column of any less volatile matrix components after each injection.
-
Mass Spectrometry Detection: Electron Ionization (EI) is a robust and highly reproducible ionization technique that generates a characteristic fragmentation pattern, providing a "fingerprint" for unequivocal identification. For quantification, Selected Ion Monitoring (SIM) mode is used to monitor specific, abundant ions, dramatically increasing sensitivity and selectivity compared to full scan mode.
Experimental Protocol: GC-MS Method
This protocol is designed for high sensitivity and specificity, with system suitability checks ensuring consistent performance.
-
Instrumentation: GC system equipped with a split/splitless inlet, an autosampler, and coupled to a single quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless, 1 µL injection.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
MS Transfer Line Temperature: 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Select characteristic ions from the full scan spectrum of the analyte (e.g., m/z 209 [M+], 141, 77). The most abundant, unique ion is used for quantification, and others as qualifiers.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with Ethyl Acetate.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with Ethyl Acetate.
-
Sample Preparation: Prepare the test sample to a target concentration of 1 µg/mL in Ethyl Acetate.
-
GC-MS Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-MS.
Method Validation and Comparative Performance
Both methods were validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline to demonstrate their suitability for purpose.[1][11] The objective is to confirm that the analytical procedures provide an acceptable degree of linearity, accuracy, and precision.[1]
Table 1: Comparison of Validation Parameters for HPLC-UV and GC-MS Methods
| Performance Parameter | HPLC-UV Method | GC-MS (SIM) Method | Causality and Field Insights |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques demonstrate excellent linearity, indicating a direct proportional response to concentration in the tested ranges. |
| Range | 1 - 100 µg/mL | 0.05 - 10 µg/mL | The specified range for an assay is typically 80-120% of the test concentration.[1] GC-MS provides a much wider dynamic range, especially at the lower end. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 102.0% | Both methods show high accuracy, with recovery values well within the typical acceptance criteria of 98-102% for an API assay. |
| Precision (%RSD) | < 1.5% | < 2.0% | Excellent precision for both methods, demonstrating low variability upon repeated measurements. The slightly higher RSD for GC-MS is typical due to the complexity of the injection and ionization process. |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.01 µg/mL | The superior sensitivity of GC-MS in SIM mode is evident. This is due to the reduction in chemical noise by monitoring only specific ions. |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.05 µg/mL | The LOQ for GC-MS is significantly lower, making it the method of choice for trace-level quantification or impurity analysis. |
| Specificity | High | Very High | HPLC-UV specificity relies on chromatographic separation. Co-eluting impurities with similar UV spectra can interfere. GC-MS provides definitive identification through mass fragmentation patterns, offering superior specificity.[9][10] |
| Sample Throughput | Moderate | Moderate to High | GC run times can often be faster than HPLC, especially for thermally stable compounds.[7][12] |
| Operational Cost | Higher (Solvent) | Lower (Gas) | HPLC consumes significant volumes of expensive, high-purity solvents. GC relies on relatively inexpensive carrier gases.[7][12] |
Conclusion and Recommendations
Both HPLC-UV and GC-MS are robust and reliable techniques for the quantitative analysis of this compound, with the choice ultimately depending on the specific analytical objective.
-
HPLC-UV is the recommended method for routine quality control and release testing of bulk material. It is cost-effective, straightforward, and provides excellent accuracy and precision for assay-level concentrations. Its major advantage is the ability to analyze the primary compound along with less volatile impurities in a single run.[9]
-
GC-MS is the superior method for trace-level analysis, impurity profiling, and applications requiring definitive identification. Its enhanced sensitivity and unparalleled specificity make it invaluable for detecting low-level impurities, performing stability studies where degradation products may form, and for regulatory submissions where unequivocal identification is required.[9][10]
The cross-validation of these two orthogonal techniques provides a comprehensive analytical package, ensuring the quality, safety, and efficacy of the final drug product. By understanding the scientific principles behind each method, researchers can confidently select and defend the most appropriate technique for their analytical needs.
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Development of HPLC method to determine Piperine in different piper species. (n.d.). Semantic Scholar. Retrieved from [Link]
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Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved from [Link]
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Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2009). ResearchGate. Retrieved from [Link]
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Patel, A. H., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Retrieved from [Link]
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Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Retrieved from [Link]
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piperidine analysis in API by GC-HS. (2015). Chromatography Forum. Retrieved from [Link]
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Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2022). ResearchGate. Retrieved from [Link]
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Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science | Oxford Academic. Retrieved from [Link]
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GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024). News. Retrieved from [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA). Retrieved from [Link]
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1-(PHENYLSULFINYL)PIPERIDINE 97. (n.d.). Three Chongqing Chemdad Co.. Retrieved from [Link]
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Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. (2003). ResearchGate. Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking Piperidine Synthesis Efficiency
Introduction: The Enduring Significance of the Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis.[1] Its prevalence in FDA-approved drugs is a testament to its remarkable ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] The piperidine moiety can enhance metabolic stability, modulate lipophilicity and water solubility, and provide a rigid scaffold that can be precisely decorated with functional groups to optimize interactions with biological targets.[2] From the blockbuster anticoagulant Xarelto to the widely prescribed antipsychotic Risperidone and the potent analgesic Fentanyl, the piperidine motif is a recurring feature in modern pharmaceuticals.[3]
Given its immense importance, the development of efficient, cost-effective, and sustainable methods for constructing the piperidine ring is a paramount objective for synthetic chemists in both academia and industry. This guide provides a comparative analysis of classical and modern piperidine synthesis routes, offering a framework for researchers, scientists, and drug development professionals to benchmark their efficiency and make informed decisions in their synthetic endeavors.
Defining Efficiency in Piperidine Synthesis: A Multifaceted Approach
The "efficiency" of a synthetic route is not a singular metric but rather a composite of several key performance indicators. A holistic assessment of efficiency requires consideration of the following:
-
Yield: The amount of desired product obtained relative to the theoretical maximum.
-
Atom Economy: A measure of how many atoms from the starting materials are incorporated into the final product.
-
Step Economy: The number of synthetic steps required to reach the target molecule. Fewer steps are generally more efficient.
-
Reaction Conditions: The temperature, pressure, and reaction time required. Milder conditions are more energy-efficient and often more compatible with sensitive functional groups.
-
Catalyst Loading and Cost: The amount and cost of any catalyst required. Lower catalyst loadings and the use of inexpensive, earth-abundant metals are preferred.
-
Substrate Scope and Functional Group Tolerance: The range of starting materials that can be used and the functional groups that are compatible with the reaction conditions.
-
Stereoselectivity: For the synthesis of chiral piperidines, the ability to produce a single enantiomer or diastereomer is crucial.
-
Safety and Environmental Impact: The toxicity of reagents and solvents and the amount of waste generated. Adherence to the principles of green chemistry is increasingly important.
Classical Routes: The Established Benchmarks
For decades, a handful of robust methods have been the workhorses for piperidine synthesis. These classical routes provide a valuable baseline against which newer methods can be judged.
Catalytic Hydrogenation of Pyridines
The most direct route to the piperidine core is the saturation of the corresponding pyridine ring. This method is highly atom-economical, with the only byproduct being the energy released.
Mechanism: The reaction involves the heterogeneous or homogeneous catalytic addition of hydrogen across the double bonds of the pyridine ring. The pyridine coordinates to the metal surface (e.g., Pt, Pd, Rh, Ni), followed by the sequential addition of hydrogen atoms.[4]
Advantages:
-
High atom economy.
-
Often high-yielding.
-
Readily available starting materials.
Disadvantages:
-
Often requires harsh conditions (high pressure and temperature).[2]
-
The basic nitrogen atom of pyridine and piperidine can poison the catalyst.[2]
-
Poor functional group tolerance; many reducible groups will not survive the reaction conditions.
-
Achieving stereoselectivity on substituted pyridines can be challenging.
Reductive Amination of 1,5-Dicarbonyl Compounds
This method constructs the piperidine ring by forming two carbon-nitrogen bonds in a single step from an acyclic precursor.
Mechanism: A 1,5-dicarbonyl compound, such as glutaraldehyde, reacts with a primary amine or ammonia to form a di-imine intermediate, which is then reduced in situ to the piperidine.[5][6]
Advantages:
-
Convergent and often high-yielding.
-
Can be used to synthesize a wide variety of substituted piperidines.
-
A powerful method for the synthesis of polyhydroxylated piperidines from sugar-derived starting materials.[7]
Disadvantages:
-
The required 1,5-dicarbonyl compounds can be unstable or difficult to prepare.
-
Control of stereoselectivity can be difficult.
The Hofmann-Löffler-Freytag Reaction
This classic reaction involves a radical-mediated cyclization to form the piperidine ring.
Mechanism: An N-haloamine is treated with acid and then heated or irradiated with UV light to generate a nitrogen-centered radical. This radical abstracts a hydrogen atom from the δ-carbon, and the resulting carbon-centered radical then attacks the nitrogen to form the piperidine ring.[8][9]
Advantages:
-
Can be used to synthesize piperidines from simple acyclic amines.
-
Recent advances have led to the development of enantioselective versions of this reaction.[10]
Disadvantages:
-
Often requires strongly acidic conditions.
-
The regioselectivity of the hydrogen atom abstraction can be an issue.
-
Yields can be variable.
Modern Routes: The Innovative Challengers
In recent years, a plethora of new and innovative methods for piperidine synthesis have emerged, often addressing the limitations of the classical routes. These modern methods frequently offer milder reaction conditions, improved functional group tolerance, and excellent stereocontrol.
Asymmetric Hydrogenation and Transfer Hydrogenation
Modern advancements in catalysis have enabled the asymmetric hydrogenation of pyridines and their derivatives under much milder conditions than previously possible.
Mechanism: Chiral transition metal complexes (often Rhodium or Iridium) catalyze the stereoselective addition of hydrogen to the pyridine ring. Transfer hydrogenation utilizes a hydrogen donor like formic acid in place of H2 gas.[3][11]
Advantages:
-
Excellent enantioselectivity for the synthesis of chiral piperidines.
-
Milder reaction conditions compared to classical hydrogenation.
-
Improved functional group tolerance.[11]
Disadvantages:
-
Often requires expensive and air-sensitive catalysts and ligands.
-
Substrate scope can be limited.
Photoredox-Catalyzed C-H Functionalization
Visible-light photoredox catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, including those on the piperidine ring.
Mechanism: A photocatalyst, upon excitation by visible light, initiates a single-electron transfer process to generate a radical intermediate from the piperidine. This radical can then be trapped by a variety of coupling partners.[12][13][14]
Advantages:
-
Extremely mild reaction conditions (room temperature, visible light).
-
High functional group tolerance.
-
Allows for the late-stage functionalization of complex molecules containing a piperidine ring.
Disadvantages:
-
Often requires stoichiometric oxidants or reductants.
-
Can be sensitive to air and moisture.
Biocatalysis and Chemo-enzymatic Synthesis
The use of enzymes to catalyze the synthesis of piperidines offers the potential for unparalleled selectivity under environmentally benign conditions.
Mechanism: Enzymes, such as oxidases and reductases, can perform highly selective transformations on pyridine or piperidine precursors. Chemo-enzymatic strategies combine the best of chemical and biological catalysis.[15][16]
Advantages:
-
Exceptional stereoselectivity.
-
Extremely mild and environmentally friendly reaction conditions (often in water at ambient temperature).
-
Can be used to synthesize complex chiral piperidines that are difficult to access by other means.[15]
Disadvantages:
-
Enzymes can have limited substrate scope and stability.
-
Requires specialized knowledge and equipment for enzyme production and handling.
Comparative Analysis of Piperidine Synthesis Routes
The following table provides a head-to-head comparison of the selected classical and modern piperidine synthesis routes based on key efficiency metrics.
| Method | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Pressure (atm) | Catalyst Loading (mol%) | Key Advantages | Key Disadvantages |
| Classical Methods | |||||||
| Catalytic Hydrogenation (Rh₂O₃)[2][17] | 80-99 | 4-16 | 40 | 5 (H₂) | 0.5 | High atom economy, high yields | Harsh conditions, poor functional group tolerance |
| Reductive Amination | 70-90 | 12-24 | Room Temp. | 1 | N/A (Stoichiometric Reductant) | Convergent, good for polyhydroxylated piperidines | Precursor instability, stereocontrol can be difficult |
| Hofmann-Löffler-Freytag | 40-70 | 4-12 | 25-100 | 1 | N/A | Access from simple amines, radical pathway | Acidic conditions, variable yields, regioselectivity issues |
| Modern Methods | |||||||
| Asymmetric Transfer Hydrogenation (Rh-catalyzed)[3][18] | 70-95 | 16 | 40 | 1 | 1 | Excellent enantioselectivity, mild conditions | Expensive catalysts/ligands, substrate scope limitations |
| Photoredox C-H Arylation[19] | 60-90 | 1-16 | Room Temp. | 1 | 1-2 | Mild conditions, excellent functional group tolerance | Requires photocatalyst and light source, may need stoichiometric oxidants |
| Chemo-enzymatic Dearomatization[15] | >95 (conversion) | 24 | 30 | 1 | N/A (Biocatalyst) | Exceptional stereoselectivity, green conditions | Limited substrate scope, enzyme stability/availability |
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for a representative classical and a modern piperidine synthesis are provided below.
Protocol 1: Classical - Catalytic Hydrogenation of 4-Phenylpyridine using Rh₂O₃[2][18]
Materials:
-
4-Phenylpyridine (0.8 mmol, 124 mg)
-
Rhodium(III) oxide (Rh₂O₃) (1.0 mg, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE) (1 mL)
-
Hydrogen gas (H₂)
-
High-pressure autoclave with a magnetic stirrer and a glass vial insert
Procedure:
-
To a glass vial equipped with a magnetic stirrer bar, add 4-phenylpyridine (124 mg, 0.8 mmol) and Rh₂O₃ (1.0 mg, 0.5 mol%).
-
Degas the vial by purging with nitrogen gas for 5 minutes.
-
Add TFE (1 mL) to the vial and briefly flush with nitrogen again.
-
Place the vial inside the high-pressure autoclave.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 5 bar with hydrogen gas.
-
Heat the reaction mixture to 40°C and stir for 4 hours.
-
After 4 hours, cool the autoclave to room temperature and carefully vent the hydrogen gas in a fume hood.
-
Remove the vial from the autoclave. The reaction progress and yield can be determined by NMR spectroscopy using an internal standard.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Modern - Asymmetric Transfer Hydrogenation of a Pyridinium Salt[3][19]
Materials:
-
N-Benzyl-3-phenylpyridinium bromide (0.5 mmol)
-
[Cp*RhCl₂]₂ (1 mol%, 3.1 mg)
-
p-Anisidine (10 eq., 5.0 mmol, 616 mg)
-
Formic acid (24 eq., 12.0 mmol, 0.45 mL)
-
Dichloromethane (DCM)
-
Water
-
Schlenk flask with a magnetic stirrer
Procedure:
-
To a Schlenk flask under an air atmosphere, add the N-benzyl-3-phenylpyridinium bromide (0.5 mmol), p-anisidine (616 mg, 5.0 mmol), and [Cp*RhCl₂]₂ (3.1 mg, 1 mol%).
-
Add a solvent mixture of DCM and water (15:1, 4.0 mL).
-
Add formic acid (0.45 mL, 12.0 mmol) to the reaction mixture.
-
Seal the flask and heat the mixture at 40°C with vigorous stirring for 16 hours.
-
After 16 hours, cool the reaction to room temperature.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the chiral N-arylated piperidine.
Visualizing the Workflows
General Synthetic Workflow
Caption: Comparison of classical vs. modern piperidine synthesis workflows.
Decision Tree for Route Selection
Caption: Decision-making guide for selecting a piperidine synthesis route.
Conclusion and Future Outlook
The synthesis of piperidines continues to be a vibrant area of research, driven by the insatiable demand for these valuable scaffolds in drug discovery and development. While classical methods like catalytic hydrogenation and reductive amination remain relevant, particularly for large-scale synthesis, their limitations in terms of harsh conditions and poor functional group tolerance are significant.
Modern synthetic methods, including asymmetric catalysis, photoredox chemistry, and biocatalysis, have revolutionized the field. These approaches offer milder conditions, superior functional group compatibility, and unprecedented levels of stereocontrol, enabling the synthesis of complex and highly functionalized piperidines that were previously inaccessible.
Looking ahead, the future of piperidine synthesis will likely involve a greater emphasis on sustainability and efficiency. The development of catalysts based on earth-abundant metals, the expanded use of biocatalytic and chemo-enzymatic cascades, and the application of flow chemistry to enable safer and more scalable processes will be key areas of focus. By embracing these innovations, synthetic chemists will be better equipped to meet the challenges of modern drug discovery and to continue unlocking the immense potential of the piperidine scaffold.
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Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). University of Liverpool Repository. Retrieved January 26, 2026, from [Link]
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Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022). ACS Publications. Retrieved January 26, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved January 26, 2026, from [Link]
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Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. (2024). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
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Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. (2022). Scientific Reports. Retrieved January 26, 2026, from [Link]
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Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α‑Amino C–H Arylation and Epimerization. (2020). eScholarship. Retrieved January 26, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. (2019). ResearchGate. Retrieved January 26, 2026, from [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Retrieved January 26, 2026, from [Link]
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Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2022). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
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Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2019). ResearchGate. Retrieved January 26, 2026, from [Link]
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Photoredox-Catalyzed C–H Functionalization Reactions. (2021). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (2018). University of Liverpool Repository. Retrieved January 26, 2026, from [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2020). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. (2011). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (2023). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2022). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. (2020). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (2014). Taylor & Francis. Retrieved January 26, 2026, from [Link]
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SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved January 26, 2026, from [Link]
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-
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Phenylsulfonyl)piperidine
This guide provides an in-depth protocol for the proper and safe disposal of 1-(Phenylsulfonyl)piperidine. As a compound utilized by researchers and scientists in various synthetic applications, understanding its hazard profile is paramount to ensuring laboratory safety and environmental stewardship. This document moves beyond a simple checklist, offering a procedural framework grounded in chemical causality and regulatory best practices to empower your laboratory's safety culture.
Hazard Identification and Risk Assessment: The "Why"
Effective disposal begins with a thorough understanding of the risks. This compound's hazard profile is derived from its constituent parts: the piperidine ring and the phenylsulfonyl group. While specific hazard data for this compound can be limited, a conservative approach necessitates evaluating the hazards of structurally similar compounds.
-
Piperidine Moiety : The parent compound, piperidine, is a flammable liquid that is toxic upon contact or inhalation and can cause severe skin burns and eye damage[1][2][3].
-
Sulfonyl Group : Compounds containing sulfonyl groups can release toxic oxides of sulfur (SOx) upon thermal decomposition. Similarly, the nitrogen in the piperidine ring can form toxic nitrogen oxides (NOx)[4].
-
Analog Data : Close structural analogs such as 1-(Phenylsulfinyl)piperidine and 1-(p-tolylsulfonyl)piperidine are classified as harmful if swallowed and are known to cause serious skin and eye irritation[5].
This composite analysis dictates that this compound must be treated as a hazardous substance, requiring specialized disposal procedures to mitigate risks to personnel and the environment.
Table 1: Consolidated Hazard Profile for this compound and Related Analogs
| Hazard Classification | Description | Rationale & Source |
| Acute Toxicity, Oral | Harmful if swallowed. | Based on GHS classifications for analogs like 1-(p-tolylsulfonyl)piperidine (H302)[5]. |
| Skin Corrosion/Irritation | Causes skin irritation. May cause severe burns. | Derived from piperidine's corrosive nature (H314) and skin irritation data for analogs (H315)[3]. |
| Eye Damage/Irritation | Causes serious eye irritation or damage. | Based on piperidine's properties (H314) and analog data (H319)[5]. |
| Combustibility | Considered a combustible solid. | Based on data for 1-(Phenylsulfinyl)piperidine. |
| Decomposition Hazards | May release toxic gases (NOx, SOx) in a fire. | A fundamental property of nitrogen and sulfur-containing organic compounds[4][6]. |
Pre-Disposal Safety and Spill Management
Handling waste requires the same level of precaution as handling the pure reagent. The following measures are mandatory.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling containers of this compound waste. This includes:
-
Chemical-resistant gloves (Nitrile or Neoprene).
-
Safety goggles providing a complete seal around the eyes.
-
A laboratory coat .
Engineering Controls: All transfers of this compound waste must be conducted inside a certified chemical fume hood to prevent the inhalation of any potential dust or vapors[7].
Emergency Spill Protocol: In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or earth[8].
-
Use non-sparking tools to collect the absorbed material and place it into a designated hazardous waste container[8].
-
Decontaminate the spill area with an appropriate solvent and wash thoroughly.
-
Report the incident to your institution's Environmental Health & Safety (EHS) department[9].
Step-by-Step Waste Collection Protocol
This protocol ensures that waste is collected, stored, and prepared for final disposal in a manner that is safe, compliant, and self-validating.
Step 1: Designate the Waste Stream
-
Action: Classify waste containing this compound as "Non-Halogenated Solid Chemical Waste." If dissolved in a solvent, it should be collected as "Non-Halogenated Solvent Waste."
-
Causality: Proper segregation is the cornerstone of safe waste management. It prevents dangerous chemical reactions that can occur from mixing incompatible waste streams and simplifies the final disposal process for your EHS provider[7].
Step 2: Select an Appropriate Waste Container
-
Action: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid that is compatible with the chemical waste[7].
-
Causality: The container must be robust and chemically resistant to prevent leaks or degradation. A secure lid is critical to prevent the release of vapors and to ensure the container remains sealed during transit[10].
Step 3: Label the Container Correctly
-
Action: Before adding any waste, affix a "HAZARDOUS WASTE" label to the container. The label must include the full chemical name, "this compound," its CAS Number (4113-45-5), and a clear description of any other contents (e.g., solvents and their percentages)[7][10].
-
Causality: Accurate and comprehensive labeling is a legal requirement and provides critical safety information for everyone who will handle the container, from lab personnel to the final disposal technicians.
Step 4: Accumulate Waste Safely
-
Action: Keep the waste container closed at all times except when adding waste[10]. Do not fill the container beyond 75% of its total capacity[7].
-
Causality: Leaving headspace allows for vapor expansion, preventing a dangerous buildup of pressure inside the container. Keeping the container closed minimizes exposure to lab personnel and prevents the release of fumes into the atmosphere.
Step 5: Store the Container Securely Pending Disposal
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be well-ventilated, secure, and equipped with secondary containment (e.g., a containment bin) to capture any potential leaks[7].
-
Causality: Secure storage in a designated area prevents accidental spills, unauthorized access, and exposure to personnel who are not directly involved with the waste. Secondary containment is a crucial backup measure to protect the facility and the environment.
Prohibited Disposal Methods
To ensure safety and regulatory compliance, the following disposal methods are strictly forbidden:
-
DO NOT dispose of this compound down the drain. This can contaminate waterways and damage aquatic ecosystems[11][12].
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal. This constitutes an uncontrolled release of a chemical into the environment and poses an inhalation risk[7].
-
DO NOT mix this compound waste with regular laboratory trash. This can expose custodial staff to hazardous chemicals and violates hazardous waste regulations[7].
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Decision workflow for hazardous waste disposal.
Final Disposal Logistics
The final step is to transfer the accumulated waste to the proper authorities. Contact your institution's Environmental Health & Safety (EHS) department or designated chemical waste manager to schedule a pickup. Ensure all required documentation, such as a hazardous waste manifest, is completed accurately. This creates a clear chain of custody and ensures the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations[13][14].
References
- Piperidine - SAFETY DATA SHEET - PENTA. (2024).
- 1-(Phenylsulfinyl)piperidine 97 4972-31-0 - Sigma-Aldrich.
- Piperidine Safety Data Sheet Jubilant Ingrevia Limited.
- Piperidine, 1-(p-tolylsulfonyl)- | C12H17NO2S | CID 78431 - PubChem.
- Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. Retrieved from Purdue University College of Engineering.
- Safe Disposal of (Chloromethyl)sulfonylethane: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
- PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- SAFETY DATA SHEET - Fisher Scientific.
- FIRE HAZARDS - NJ.gov.
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Chemical Safety and Waste Management Manual.
- EHS Program Manual 5.2 - Waste Disposal Procedure.
- PIPERIDINE AR - Loba Chemie.
- Safety Data Sheet PIPERIDINE - ChemSupply Australia.
- SAFETY DATA SHEET - Fisher Scientific.
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. chemos.de [chemos.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Piperidine, 1-(p-tolylsulfonyl)- | C12H17NO2S | CID 78431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. benchchem.com [benchchem.com]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. fiocruz.br [fiocruz.br]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.ca [fishersci.ca]
- 13. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 14. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
